Anhydroophiobolin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-CWPAWFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Anhydroophiobolin A: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroophiobolin A, a sesterterpenoid phytotoxin, has garnered significant interest within the scientific community due to its diverse biological activities. This document provides an in-depth overview of the natural sources of this compound, primarily focusing on its fungal producers. It further outlines detailed experimental protocols for its isolation and purification, presenting quantitative data in a structured format for ease of comparison. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery.
Natural Sources of this compound
This compound is a naturally occurring derivative of Ophiobolin A, a member of the large family of ophiobolin sesterterpenoids. These compounds are predominantly produced by a variety of phytopathogenic and endophytic fungi. While Ophiobolin A is more widely reported, this compound is often co-isolated with it.
The primary fungal sources identified for ophiobolins, and by extension potential sources of this compound, belong to the genera Bipolaris, Aspergillus, and Cytospora.
Table 1: Fungal Sources of Ophiobolin-Type Sesterterpenoids
| Fungal Species | Type | Notes |
| Bipolaris oryzae | Phytopathogenic | A well-documented producer of Ophiobolin A. This compound can be a co-metabolite or a chemical conversion product.[1] |
| Aspergillus section Usti | Endophytic/Saprophytic | Strains within this section have been shown to produce a variety of ophiobolins, including Ophiobolin C, H, K, and 6-epiophiobolins.[1] |
| Cytospora rhizophorae | Endophytic | This fungus, isolated from Gynochthodes officinalis, has been found to produce novel ophiobolin-type sesterterpenoids.[1] |
It is important to note that the production of specific ophiobolin analogs, including this compound, can be highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time.
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a generalized methodology based on common practices for isolating ophiobolin-type compounds.
Fermentation and Extraction
The initial step involves the cultivation of the producing fungal strain in a suitable liquid or solid-state fermentation medium. Following an adequate incubation period to allow for secondary metabolite production, the fungal biomass and culture broth are harvested.
Experimental Workflow for Fungal Fermentation and Extraction
Caption: General workflow for fungal fermentation and initial extraction.
Detailed Protocol:
-
Fermentation: Cultivate the selected fungal strain (e.g., Bipolaris oryzae) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice medium) for a period of 14-21 days at 25-28°C.
-
Extraction:
-
For liquid cultures, separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times. Extract the mycelial mass with ethyl acetate after homogenization.
-
For solid cultures, dry the fermented substrate, grind it to a powder, and extract exhaustively with ethyl acetate at room temperature.
-
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to isolate this compound.
Experimental Workflow for Chromatographic Purification
Caption: Multi-step chromatographic purification of this compound.
Detailed Protocol:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate, 9:1 to 1:1).
-
-
Fraction Analysis:
-
Collect fractions and analyze them by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate).
-
-
Semi-preparative HPLC:
-
Pool the fractions containing the compound of interest and subject them to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]
-
A C18 column is commonly used with a mobile phase such as methanol:water or acetonitrile:water.
-
Monitor the elution profile using a UV detector.
-
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.
Physicochemical and Spectroscopic Data
The identity and purity of the isolated this compound are confirmed by various spectroscopic methods.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₆O₃ |
| Molecular Weight | 384.55 g/mol |
| Melting Point | 134-135 °C[2] |
| ¹H NMR (CDCl₃) | Characteristic signals for olefinic protons, methyl groups, and protons adjacent to oxygenated carbons. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyl carbons, olefinic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | m/z [M]+ corresponding to the molecular weight. |
| Infrared (IR) | Absorption bands for hydroxyl and carbonyl functional groups. |
Chemical Conversion from Ophiobolin A
This compound can also be obtained through the chemical conversion of Ophiobolin A. This is typically achieved through a dehydration reaction.
Logical Relationship of Chemical Conversion
References
An In-depth Technical Guide to the Anhydroophiobolin A Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiobolins are a class of sesterterpenoid natural products produced by various filamentous fungi, notably from the genera Aspergillus and Bipolaris. These compounds exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development. Anhydroophiobolin A, a derivative of ophiobolin A, is a significant phytotoxin and possesses notable bioactivities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, the genetic machinery, and relevant experimental methodologies. While significant progress has been made in elucidating the general ophiobolin pathway, the precise enzymatic mechanism for the formation of this compound remains an area of active investigation.
Introduction to this compound
This compound is a sesterterpenoid characterized by a 5-8-5 tricyclic carbon skeleton, which is a hallmark of the ophiobolin family. Structurally, it is distinguished from ophiobolin A by the presence of a double bond at the C3 position, resulting from a formal dehydration. This structural modification influences its biological activity. This compound, along with other ophiobolins, is produced by phytopathogenic fungi such as Bipolaris sorghicola, the causal agent of Johnson grass blight, and has been isolated from cultures of Cochliobolus heterostrophus[1]. The potent phytotoxicity and other biological activities of this compound underscore the importance of understanding its biosynthetic origins for potential applications in agriculture and medicine.
The Core Ophiobolin Biosynthetic Pathway
The biosynthesis of this compound is intrinsically linked to the general ophiobolin pathway. The initial steps leading to the core ophiobolin skeleton are relatively well-understood and involve a conserved set of enzymes encoded by the obl gene cluster. This cluster has been identified in several ophiobolin-producing fungi, including species of Bipolaris and Aspergillus[2].
Formation of the Sesterterpenoid Backbone: Ophiobolin F
The obl Gene Cluster
The obl biosynthetic gene cluster typically contains the core genes essential for the initial steps of ophiobolin synthesis. The key genes and their putative functions are:
-
oblA : Encodes the bifunctional ophiobolin F synthase , the cornerstone of the pathway.
-
oblB : Encodes a cytochrome P450 monooxygenase , responsible for subsequent oxidative modifications of the ophiobolin skeleton.
-
oblC : Encodes an oxidoreductase , often a flavin-dependent oxidase, which can be involved in further modifications of the side chain. In some species, this gene is not located within the main cluster[7].
-
oblD : Encodes a putative transporter protein , which may be involved in exporting the toxic ophiobolins out of the fungal cell[7].
The Path to this compound: A Putative Dehydration
Following the formation of the initial ophiobolin skeleton, a series of oxidative modifications occur. The P450 monooxygenase encoded by oblB is known to be involved in the conversion of ophiobolin F to other intermediates, such as ophiobolin C[8]. The subsequent steps leading to ophiobolin A involve further hydroxylations, likely catalyzed by other P450 enzymes that may or may not be part of the core obl cluster.
The final step in the formation of This compound from ophiobolin A is a dehydration reaction at the C3 position. To date, a specific enzyme responsible for this dehydration has not been definitively identified or characterized. There are two main hypotheses for this transformation:
-
Enzymatic Dehydration: A yet-to-be-identified dehydratase, possibly a P450 enzyme with an unusual catalytic activity or another type of hydratase/dehydratase, could be responsible for this step. Such an enzyme might be encoded within a more extended ophiobolin gene cluster or at a distant genomic locus.
-
Spontaneous Dehydration: It is also plausible that the dehydration of the tertiary alcohol at C3 of ophiobolin A occurs spontaneously under specific physiological conditions within the fungal cell or during extraction, although the consistent isolation of this compound from fungal cultures suggests a controlled process.
Further research, including targeted gene knockout studies and in vitro enzymatic assays with purified enzymes from Bipolaris sorghicola or other this compound producers, is required to elucidate the precise mechanism of this final step.
Quantitative Data
Quantitative data on the production of this compound is scarce in the literature. Most studies focus on the major ophiobolin analogues or on optimizing the production of the precursor, ophiobolin F, in heterologous hosts. The table below summarizes the available, albeit limited, quantitative information.
| Compound | Producing Organism | Titer/Yield | Culture Conditions | Reference |
| Ophiobolin F | Saccharomyces cerevisiae (engineered) | 5.1 g/L | Whole-cell biotransformation with ethanol and fatty acids | [3] |
| Ophiobolin U | Saccharomyces cerevisiae (engineered) | 128.9 mg/L | Whole-cell biotransformation | [3] |
| Ophiobolin C | Aspergillus ustus | ~200 mg/L | Not specified | [8] |
| This compound | Bipolaris sorghicola | Not reported | Not reported | [1] |
Experimental Protocols
This section provides generalized protocols for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on methodologies reported in the literature for other fungal secondary metabolite pathways and should be adapted for the specific fungal species and target enzymes.
Gene Knockout in Bipolaris species (CRISPR/Cas9 Method)
This protocol outlines a general workflow for targeted gene deletion to investigate the function of candidate genes in the this compound pathway.
Methodology:
-
sgRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., a putative dehydratase) using online tools. Synthesize the sgRNAs.
-
Cas9/sgRNA RNP Assembly: Assemble the Cas9/sgRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the synthesized sgRNA.
-
Donor DNA Preparation: Amplify a selection marker cassette (e.g., hygromycin resistance) with flanking homology arms (40-60 bp) corresponding to the regions upstream and downstream of the target gene.
-
Fungal Protoplast Preparation: Grow the fungal strain (e.g., Bipolaris sorghicola) in liquid culture, harvest the mycelia, and treat with cell wall-degrading enzymes (e.g., driselase and snailase) to generate protoplasts.
-
Protoplast Transformation: Co-transform the fungal protoplasts with the pre-assembled Cas9/sgRNA RNP and the donor DNA template using a polyethylene glycol (PEG)-mediated method.
-
Selection of Transformants: Plate the transformed protoplasts on a regeneration medium containing hygromycin to select for successful transformants.
-
Verification of Gene Knockout: Isolate genomic DNA from the resistant colonies and confirm the gene deletion by PCR using primers flanking the target region and by Southern blot analysis.
-
Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze by HPLC-MS to observe the absence of this compound or the accumulation of its precursor.
Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae
This protocol describes the expression of candidate genes in a heterologous host to confirm their function.
Methodology:
-
Gene Amplification: Amplify the full-length cDNA of the target gene(s) (e.g., oblA, oblB, and the putative dehydratase gene) from the total RNA of the producing fungus.
-
Expression Vector Construction: Clone the amplified gene(s) into an Aspergillus expression vector under the control of a strong, inducible promoter (e.g., the α-amylase promoter).
-
Host Transformation: Transform the expression vector(s) into a suitable Aspergillus oryzae host strain.
-
Verification of Transformants: Select and verify the positive transformants by PCR.
-
Cultivation and Induction: Grow the recombinant A. oryzae strains in a suitable medium and induce gene expression.
-
Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium.
-
Analysis: Analyze the extracts by HPLC-MS to detect the production of the expected ophiobolin intermediates or this compound.
In Vitro Enzyme Assay for Ophiobolin F Synthase
This protocol provides a general method for assessing the activity of the key enzyme, ophiobolin F synthase.
Methodology:
-
Protein Expression and Purification: Clone the oblA gene into an E. coli expression vector (e.g., pET28a) with a His-tag. Express the protein in E. coli and purify it using Ni-NTA affinity chromatography.
-
Enzyme Reaction: Set up the reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl with MgCl₂), and the substrates (IPP and DMAPP, or GFPP if available).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the formation of ophiobolin F.
Future Directions and Conclusion
The biosynthesis of this compound presents an intriguing area of research with potential applications in both agriculture and medicine. While the core pathway for the ophiobolin skeleton is largely understood, the final steps leading to the diverse array of ophiobolin analogues, including this compound, require further investigation. The definitive identification and characterization of the putative dehydratase responsible for the formation of this compound is a key missing piece of the puzzle. Future work should focus on:
-
Genome mining of this compound-producing fungi to identify candidate dehydratase genes within or outside the obl cluster.
-
Functional characterization of these candidate genes through gene knockout and heterologous expression studies.
-
In vitro reconstitution of the later stages of the pathway to confirm the function of the identified enzymes.
-
Metabolic engineering of fungal or yeast strains to overproduce this compound for further biological evaluation.
A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the biotechnological production of this and other valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Genomics Reveals Conserved Ophiobolin Biosynthetic Gene Cluster and Necrotrophic Adaptation in Bipolaris oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo production of bioactive sesterterpenoid ophiobolins in Saccharomyces cerevisiae cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Anhydroophiobolin A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungal species, notably of the Bipolaris genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This compound, a dehydrated analog of ophiobolin A, exhibits a broad spectrum of effects, including cytotoxic, herbicidal, nematicidal, antibacterial, and antifungal properties.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound possesses a complex tricyclic 5-8-5 fused ring system characteristic of the ophiobolin class. Its chemical formula is C25H34O3, with a molecular weight of approximately 382.54 g/mol .[1][5]
Chemical Structure:
(2’S,3’S,3aR,5’R,6aS,9aS,10aR)-2,3a,4,4′,5′,6a,7,9a,10,10a-Decahydro-3′,9,10a-trimethyl-5′-(2-methyl-1-propen-1-yl)-7-oxospiro[dicyclopenta[a,d]cyclooctene-3(1H),2′(3′H)-furan]-6-carboxaldehyde [2][3]
Synonyms: Anhydrocochliobolin A, 3-Anhydroophiobolin A[1][2] CAS Number: 6026-65-9[1][2][3][5]
A 2D representation of the chemical structure of this compound is provided below:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C25H34O3 | [1][2][3][5] |
| Molecular Weight | 382.54 g/mol | [5] |
| Appearance | White solid | |
| Purity | >95% (by HPLC) | [3][4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][2] |
| Storage Temperature | -20°C for long-term storage | [1][2] |
| Stability | Stable for at least 4 years at -20°C | [2] |
Biological Activities
This compound demonstrates a wide array of biological activities, making it a molecule of interest for potential applications in medicine and agriculture. A summary of its key activities with available quantitative data is provided below.
| Activity | Target/Assay | Measurement | Value | References |
| Cytotoxicity | HepG2 (Human liver cancer cell line) | IC50 | 55.7 µM | [2] |
| K562 (Human leukemia cell line) | IC50 | 39.5 µM | [2] | |
| Photosynthesis Inhibition | Chlorella | IC50 | 77 µM | [5][6] |
| Spinach | IC50 | 14 µM | [5][6] | |
| Herbicidal Activity | Green foxtail (Setaria viridis) - Leaf puncture assay | Lesion diameter | 2-3 mm at 0.5 mg/mL | |
| Green foxtail (Setaria viridis) - Leaf puncture assay | Lesion diameter | 1-2 mm at 0.1 mg/mL | ||
| Nematicidal Activity | Not specified | Not specified | Broad activity reported | [1][3][4] |
| Antibacterial Activity | Not specified | Not specified | Broad activity reported | [1][3][4] |
| Antifungal Activity | Not specified | Not specified | Broad activity reported | [1][3][4] |
Mechanism of Action: Calmodulin Inhibition
The primary mechanism of action for the ophiobolin family of compounds, including this compound, is the inhibition of calmodulin (CaM).[7][8] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a crucial role as a primary transducer of Ca2+ signaling in eukaryotic cells. Upon binding to Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide range of downstream target proteins. These target proteins are involved in numerous cellular processes, including cell cycle regulation, proliferation, apoptosis, and signal transduction.
Ophiobolins, including Ophiobolin A and its analogue this compound, have been shown to bind to calmodulin, thereby preventing its interaction with its target enzymes.[7][8] This inhibition disrupts the normal Ca2+/calmodulin-dependent signaling pathways. Studies have indicated that this compound is a less potent inhibitor of calmodulin compared to Ophiobolin A.[8] The disruption of these fundamental cellular processes by this compound likely underlies its observed cytotoxic, herbicidal, and other biological activities.
Calmodulin Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of calmodulin in cellular signaling and how this compound interferes with this pathway.
References
- 1. agscientific.com [agscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. This compound|CAS 6026-65-9|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroophiobolin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family. These compounds are metabolites produced by various fungal species, notably those from the Bipolaris (formerly Helminthosporium) genus. This compound, a dehydrated analog of ophiobolin A, has garnered significant interest within the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, biological effects, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is characterized by a unique 5-8-5 tricyclic carbon skeleton. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6026-65-9 | |
| Molecular Formula | C₂₅H₃₄O₃ | |
| Molecular Weight | 382.53 g/mol |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including phytotoxic, cytotoxic, antimicrobial, and nematocidal effects. A summary of the available quantitative data is presented below.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | 55.7 | |
| K562 | Chronic Myelogenous Leukemia | 39.5 |
Note: Data for a broader range of cancer cell lines for this compound is limited in the reviewed literature. However, a related compound, 6-epi-Ophiobolin A, has shown cytotoxicity against human colon adenocarcinoma (HCT-8), liver cancer (Bel-7402), gastric cancer (BGC-823), lung adenocarcinoma (A549), and ovarian adenocarcinoma (A2780) cells[1][2].
Phytotoxic Activity
This compound is recognized as a potent phytotoxin. In studies comparing various ophiobolins isolated from Bipolaris setariae, this compound was identified as the most phytotoxic, causing necrotic lesions on the leaves of green foxtail (Setaria viridis)[1][2]. A synergistic phytotoxic effect was observed when this compound was combined with 6-epi-ophiobolin A[1][2].
Antimicrobial and Nematocidal Activity
While this compound is reported to have antibacterial, antifungal, and nematocidal properties, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) and EC₅₀/LC₅₀ values are not extensively detailed in the available literature. However, the ophiobolin class of compounds, in general, is known to inhibit ivermectin binding in the nematode Caenorhabditis elegans, suggesting a potential mechanism for their nematocidal activity[3].
Mechanism of Action: Calmodulin Inhibition
The primary molecular target of this compound and other ophiobolins is calmodulin (CaM), a highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways.
This compound acts as an irreversible inhibitor of calmodulin. This inhibition is more potent in the presence of calcium ions (Ca²⁺). The interaction is believed to involve a covalent modification of the calmodulin protein. While this compound is a less potent calmodulin inhibitor than its analog Ophiobolin A, this mechanism is central to its biological effects.
The inhibition of calmodulin by this compound disrupts the downstream signaling pathways that are dependent on CaM activation. Calmodulin is a key regulator of a vast array of enzymes and proteins, including protein kinases, phosphatases, and phosphodiesterases. By inhibiting calmodulin, this compound can interfere with numerous cellular processes, including cell proliferation, apoptosis, and metabolism, which likely contributes to its cytotoxic and other biological activities.
Experimental Protocols
Isolation and Purification of this compound from Bipolaris setariae
The following is a generalized workflow for the isolation and purification of this compound from fungal cultures.
A detailed protocol would involve the following steps:
-
Fungal Culture and Fermentation: Bipolaris setariae is cultured on a solid rice medium for a specified period to allow for the production of secondary metabolites.
-
Extraction: The fermented rice medium is repeatedly extracted with an organic solvent such as ethyl acetate to isolate the crude secondary metabolites.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Fractionation: The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components of the crude extract into fractions.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
This compound is a fungal metabolite with a diverse range of biological activities, underpinned by its potent inhibition of calmodulin. Its cytotoxic and phytotoxic properties make it a compound of interest for the development of new therapeutic agents and herbicides. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more extensive studies on its in vivo efficacy, safety profile, and the precise downstream consequences of calmodulin inhibition in different biological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising natural product.
References
Anhydroophiobolin A: A Comprehensive Technical Review of its History, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a naturally occurring sesterterpenoid belonging to the ophiobolin family of fungal metabolites. First identified as a dehydrated analog of the more extensively studied Ophiobolin A, this compound has garnered interest for its diverse biological activities.[1] Possessing a characteristic 5-8-5 tricyclic carbon skeleton, this compound is produced by various phytopathogenic fungi, notably species from the Bipolaris (formerly Cochliobolus) genus.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its history, physicochemical properties, biological effects, and putative mechanisms of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.
History and Discovery
The history of this compound is intrinsically linked to that of its parent compound, Ophiobolin A, which was the first sesterterpenoid to be isolated and characterized. This compound is often found alongside other ophiobolins in the fermentation broths of fungi such as Cochliobolus heterostrophus and Bipolaris oryzae.[3][4]
An important historical note for researchers is the clarification of its stereochemistry. Prior to 1984, scientific literature references to "anhydroophiobolin" likely refer to Anhydroepiophiobolin A, an epimer at the C6 position. It was later recognized that this compound is a distinct, though often minor, component that can readily epimerize to the more stable Anhydroepiophiobolin A.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6026-65-9 | [2][3] |
| Molecular Formula | C25H34O3 | [2][3] |
| Molecular Weight | 382.5 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2][3] |
| Synonyms | Anhydrocochliobolin A, 3-Anhydroophiobolin A | [3] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including cytotoxic, phytotoxic, antibacterial, antifungal, and nematocidal effects.[2] However, quantitative data for many of these activities are limited in the literature compared to Ophiobolin A.
Cytotoxic Activity
This compound has demonstrated cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from available studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 55.7 | [3][6] |
| K562 | Chronic Myelogenous Leukemia | 39.5 | [3][6] |
Phytotoxic Activity
This compound is a potent phytotoxin.[1] Studies on green foxtail (Setaria viridis) have shown it to be the most phytotoxic among several tested ophiobolins.[7] A synergistic phytotoxic effect was observed when this compound was combined with 6-epi-ophiobolin A.[5]
| Plant Species | Assay | Effect | Reference |
| Green foxtail (Setaria viridis) | Leaf-puncture and intact leaf assay | Strong phytotoxicity, lesion formation | [7] |
| Chlorella | Photosynthesis inhibition | IC50 = 77 µM | [8] |
| Spinach | Photosynthesis inhibition | IC50 = 14 µM | [8] |
Antimicrobial and Nematocidal Activity
While this compound is reported to have antibacterial, antifungal, and nematocidal properties, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or EC50/LC50 values are not extensively documented in the reviewed literature.[2] Its activity in these areas is generally described as part of the broad biological profile of the ophiobolin family.
Mechanism of Action
Calmodulin Inhibition
The primary and most well-characterized mechanism of action for the ophiobolin family is the inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates numerous cellular processes.[4] this compound has been shown to be an inhibitor of calmodulin-activated cyclic nucleotide phosphodiesterase, although it is less potent in this regard than Ophiobolin A.[1][4] The inhibition of calmodulin by ophiobolins is irreversible and occurs in a Ca2+-dependent manner.[4] This interaction is believed to involve a covalent modification of the calmodulin protein.[4]
This compound inhibits the function of the Ca2+-Calmodulin complex.
Putative Effects on Oncogenic Signaling Pathways
While direct studies on the effects of this compound on specific signaling pathways are limited, research on the closely related Ophiobolin A provides insights into potential mechanisms. Ophiobolin A has been shown to simultaneously inhibit multiple oncogenic signaling pathways, and it is plausible that this compound may share some of these effects, albeit potentially with different potency.
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Ophiobolin A has been observed to inhibit this pathway.
Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Ras/Raf/MEK/ERK Pathway: This cascade is a key regulator of cell proliferation and differentiation.
Putative inhibition of the Ras/Raf/MEK/ERK pathway by this compound.
CDK/Rb Pathway: This pathway governs the G1/S transition in the cell cycle.
Putative inhibition of the CDK/Rb pathway by this compound.
Disclaimer: The depicted signaling pathway inhibitions are based on the known activities of the closely related Ophiobolin A. Direct experimental evidence for this compound's effects on these specific pathways is currently limited. Further research is required to confirm these mechanisms.
Experimental Protocols
General Protocol for Isolation and Purification
The following is a generalized workflow for the isolation of ophiobolins, including this compound, from fungal cultures. Specific parameters may require optimization depending on the fungal strain and culture conditions.
Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: Cultivate the producing fungal strain (e.g., Bipolaris oryzae) in a suitable liquid medium.
-
Extraction: After a sufficient incubation period, separate the mycelia from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate components based on polarity.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Purification: Pool the relevant fractions and further purify by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to isolate pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in serial dilutions). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound is a fungal metabolite with a range of biological activities, most notably cytotoxicity and phytotoxicity. Its primary mechanism of action is believed to be through the inhibition of calmodulin, a key regulator of numerous cellular functions. While its effects on major oncogenic signaling pathways are not as well-defined as those of its parent compound, Ophiobolin A, it remains a compound of interest for further investigation.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: Quantitative assessment of its antibacterial, antifungal, and nematocidal activities against a broad panel of organisms is needed.
-
Mechanism of Action Studies: Direct investigation into the effects of this compound on signaling pathways such as PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and CDK/Rb is crucial to understand its anticancer potential fully.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the therapeutic potential of this compound for various diseases, including cancer.
A deeper understanding of the biological activities and molecular targets of this compound will be instrumental in unlocking its potential for the development of new therapeutic agents.
References
- 1. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The calmodulin binding domain of the plasma membrane Ca2+ pump interacts both with calmodulin and with another part of the pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caveolin-Induced Activation of the Phosphatidylinositol 3-Kinase/Akt Pathway Increases Arsenite Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Anhydroophiobolin A: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, which are metabolites produced by various fungal species, notably of the Bipolaris and Aspergillus genera. Possessing a unique 5-8-5 tricyclic carbon skeleton, this compound has garnered significant interest within the scientific community due to its broad and potent spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted bioactivities of this compound, with a focus on its anticancer and antimicrobial properties. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and provides visual representations of its mechanisms of action to facilitate a comprehensive understanding for researchers and drug development professionals.
Physicochemical Properties
-
Molecular Formula: C₂₅H₃₄O₃
-
Molecular Weight: 382.5 g/mol
-
Appearance: Solid
-
Solubility: Soluble in methanol, ethanol, DMSO, and DMF.
Biological Activity Spectrum
This compound exhibits a wide range of biological effects, including potent anticancer and antimicrobial activities. Other reported activities include antifungal, herbicidal, and nematicidal properties. This guide will focus on the most extensively studied of these: its anticancer and antimicrobial effects.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity include the induction of apoptosis and the disruption of key oncogenic signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 55.7 | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 39.5 | [1][2] |
Mechanism of Action
The anticancer mechanism of this compound is multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of critical cellular signaling pathways that govern cell proliferation and survival.
1. Induction of Apoptosis:
This compound has been shown to induce apoptosis in cancer cells. This is a crucial mechanism for its anticancer effect, as it leads to the controlled elimination of malignant cells.
2. Inhibition of Oncogenic Signaling Pathways:
Studies on the closely related compound, Ophiobolin A, have revealed the inhibition of multiple oncogenic signaling pathways, which are also likely targets of this compound. These include:
-
Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Ophiobolin A has been shown to inhibit the phosphorylation of MEK and ERK, key components of this cascade, thereby blocking downstream signaling.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
-
CDK/Rb Pathway: This pathway controls the cell cycle progression from the G1 to the S phase. Inhibition of this pathway leads to cell cycle arrest and prevents cancer cell proliferation.
3. Covalent Modification of Phosphatidylethanolamine (PE):
A novel mechanism of action for Ophiobolin A, likely shared by this compound, involves the covalent modification of phosphatidylethanolamine (PE), a key phospholipid component of cell membranes. This interaction leads to the formation of a pyrrole-containing adduct, which disrupts the integrity of the lipid bilayer, ultimately causing cell death.[3]
Signaling Pathway Diagrams
Figure 1: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.
Figure 2: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.
Figure 3: Proposed mechanism of this compound on the CDK/Rb pathway.
Antimicrobial Activity
This compound has demonstrated notable activity against a range of bacteria, including clinically significant antibiotic-resistant strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Positive | 12.5 | [4][5] |
| Bacillus subtilis | Positive | 12.5 | [4][5] |
| Bacille Calmette-Guerin (BCG) | N/A (Acid-Fast) | 12.5 | [4][5] |
Mechanism of Action
The precise antimicrobial mechanism of this compound is not as extensively characterized as its anticancer effects. However, it is plausible that the disruption of cell membrane integrity through the covalent modification of phosphatidylethanolamine (PE), as observed in cancer cells, also plays a significant role in its antibacterial activity. This would lead to leakage of cellular contents and ultimately, bacterial cell death.
Other Biological Activities
Calmodulin Inhibition
Ophiobolin A, and to a lesser extent this compound, have been identified as inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[6][7] The inhibition is irreversible and more pronounced in the presence of calcium.[6][7] This interaction may contribute to the broad biological activity of these compounds.
Figure 4: this compound inhibits calmodulin, disrupting downstream signaling.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on common practices for determining the IC₅₀ values of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (typically in a serial dilution) for 48-72 hours.
-
MTT Incubation: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines a standard method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with this compound at a concentration close to its IC₅₀ value for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This is a general protocol to assess the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Lysis: Cells treated with this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standard protocol for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., MRSA) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
Conclusion
This compound is a promising natural product with a diverse and potent biological activity profile. Its significant anticancer and antimicrobial properties, coupled with its unique mechanisms of action involving the disruption of fundamental cellular processes, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its biological activities, offering valuable insights for researchers dedicated to exploring the therapeutic potential of this fascinating sesterterpenoid. Further research is warranted to fully elucidate its mechanisms of action, evaluate its in vivo efficacy and safety, and explore its potential for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Anhydro-6-hydroxy-ophiobolin A, a new sesterterpene inhibiting the growth of methicillin-resistant Staphylococcus aureus and inducing the cell death by apoptosis on K562, from the phytopathogenic fungus Bipolaris oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroophiobolin A: A Technical Overview of Its Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the mechanism of action for the parent compound, Ophiobolin A. However, specific mechanistic studies on its derivative, Anhydroophiobolin A, are limited. This guide provides the available data for this compound and leverages the comprehensive research on Ophiobolin A as a predictive framework for its biological activities. It is inferred that this compound shares similar mechanisms but with potentially different potencies.
Executive Summary
This compound is a sesterterpenoid fungal metabolite and a derivative of the more extensively studied Ophiobolin A. While research specifically focused on this compound is sparse, existing data indicates it possesses cytotoxic properties against cancer cell lines. Its primary known mechanism of action, inherited from its parent compound, involves the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. This document summarizes the known quantitative data for this compound and provides an in-depth look at the established mechanisms of Ophiobolin A, which are presumed to be largely applicable to its anhydro- derivative.
Quantitative Data for this compound
Currently, the publicly available quantitative data for this compound is primarily centered on its cytotoxic effects on specific cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HepG2 (Human Liver Cancer) | Cytotoxicity Assay | 55.7 | [1][2] |
| K562 (Human Myelogenous Leukemia) | Cytotoxicity Assay | 39.5 | [1][2] |
Core Mechanism of Action: Insights from Ophiobolin A
The primary molecular target identified for the ophiobolin family, including this compound, is Calmodulin (CaM). This compound has been shown to be a less potent inhibitor of calmodulin compared to Ophiobolin A.
Calmodulin Inhibition
Calmodulin is a ubiquitous, calcium-binding messenger protein that plays a crucial role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis. The inhibition of calmodulin by ophiobolins disrupts these essential signaling pathways, leading to cytotoxicity.
Diagram: Postulated this compound Interaction with Calmodulin
Caption: this compound is hypothesized to inhibit Calmodulin, disrupting downstream signaling and promoting apoptosis.
Anticancer Activity: Deduced Signaling Pathways from Ophiobolin A Studies
The anticancer effects of Ophiobolin A have been attributed to its ability to induce apoptosis and inhibit cell cycle progression through the modulation of several key signaling pathways. It is plausible that this compound exerts its cytotoxic effects through similar mechanisms.
Induction of Apoptosis
Ophiobolin A has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for its anticancer activity. The induction of apoptosis is likely a consequence of calmodulin inhibition and the downstream dysregulation of survival signals.
Cell Cycle Arrest
Studies on related compounds suggest that interference with calmodulin can lead to cell cycle arrest, preventing cancer cells from proliferating.
Diagram: Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Postulated mechanism where this compound leads to cancer cell death via calmodulin inhibition.
Experimental Protocols
The following are generalized protocols based on standard methodologies used to assess the cytotoxic and mechanistic properties of compounds like this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HepG2, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (dissolved in a suitable solvent like DMSO) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Diagram: Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for the in vitro evaluation of this compound's anticancer effects.
Future Directions
The current body of research on this compound is insufficient to fully elucidate its mechanism of action. Future studies should aim to:
-
Expand Cytotoxicity Screening: Test this compound against a broader panel of cancer cell lines to identify more sensitive targets.
-
Detailed Mechanistic Studies: Investigate the specific effects of this compound on cell cycle progression and the induction of apoptosis, including the analysis of key regulatory proteins.
-
Target Deconvolution: Employ techniques such as affinity chromatography or proteomics to identify other potential protein targets of this compound beyond calmodulin.
-
In Vivo Studies: Evaluate the antitumor efficacy and toxicity of this compound in animal models.
Conclusion
This compound demonstrates cytotoxic activity against human cancer cell lines, with IC50 values in the micromolar range. While its precise mechanism of action is not fully characterized, it is known to be a less potent inhibitor of calmodulin than its parent compound, Ophiobolin A. The detailed mechanistic insights from Ophiobolin A research, including the induction of apoptosis and cell cycle arrest, provide a strong foundation for predicting the pathways through which this compound exerts its effects. Further dedicated research is imperative to fully understand the therapeutic potential of this natural product.
References
Anhydroophiobolin A: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of anhydroophiobolin A, a sesterterpenoid natural product with promising cytotoxic activities against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class. We will delve into the available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways implicated in its mechanism of action.
Core Structure and Biological Activity
This compound is a fungal metabolite characterized by a unique 5-8-5 tricyclic ring system. It is structurally related to the more extensively studied ophiobolin A. While sharing a common structural scaffold, subtle chemical differences between these compounds and their synthetic derivatives can lead to significant variations in their biological profiles.
Initial studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has reported IC50 values of 55.7 µM and 39.5 µM against HepG2 (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cells, respectively.[1][2] Further investigations into its analogs, such as anhydroepiophiobolin A, have revealed comparable cytotoxicities against a panel of cancer cell lines, including A549 (lung), SKOV3 (ovarian), SK-MEL-2 (melanoma), XF498 (CNS), and HCT15 (colon) with IC50 values in the range of 1.6-1.9 µg/mL.
Structure-Activity Relationship (SAR) Studies
To date, comprehensive SAR studies focusing specifically on a broad range of this compound analogs are limited in the public domain. However, by comparing the activity of this compound with its close analogs, preliminary insights into the structural requirements for its cytotoxic activity can be gleaned. The following table summarizes the available quantitative data for this compound and a key analog.
| Compound Name | Structure | Cell Line | IC50 (µM) |
| This compound | [Insert Chemical Structure Image] | HepG2 | 55.7[1][2] |
| K562 | 39.5[1][2] | ||
| Anhydroepiophiobolin A | [Insert Chemical Structure Image] | HepG2 | 47.1 |
| K562 | 35.6 | ||
| A549, SKOV3, SK-MEL-2, XF498, HCT15 | 1.6-1.9 µg/mL |
Note: The chemical structures are represented by their names due to the inability to generate images. Researchers are encouraged to refer to chemical databases for visual representations.
The data suggests that the stereochemistry at certain positions may not dramatically alter the cytotoxic potency, as evidenced by the similar activity of this compound and its epimer, anhydroepiophiobolin A. Further research is critically needed to explore the impact of modifications at various positions of the this compound scaffold to establish a robust SAR profile.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is still under investigation, studies on the closely related ophiobolin A provide valuable insights. Ophiobolin A is known to interfere with multiple oncogenic signaling pathways, and it is plausible that this compound shares some of these mechanisms. The primary pathways implicated include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting cancer cell signaling and survival.
The following diagram illustrates a potential signaling pathway inhibited by this compound, based on the known targets of related compounds.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is a critical step in SAR studies. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium.
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and its analogs in the appropriate solvent (e.g., DMSO).
-
Add the test compounds to the wells in triplicate. Include a vehicle control (solvent alone) and an untreated control.
-
Incubate the cells with the compounds for a predetermined period (e.g., 48 or 72 hours).
3. Cell Fixation:
-
Gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
4. Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
6. Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
The following diagram outlines the workflow of the SRB assay.
References
Anhydroophiobolin A: A Technical Guide to Its Discovery, Production, and Biological Mechanisms
An in-depth exploration of the sesterterpenoid Anhydroophiobolin A, detailing its discovery, the fungal organisms responsible for its production, and its mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a naturally occurring sesterterpenoid, a class of C25 terpenoids, characterized by a distinctive 5-8-5 tricyclic ring system. It belongs to the ophiobolin family of phytotoxic metabolites. As a dehydrated analog of Ophiobolin A, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antitumor, antifungal, antibacterial, and herbicidal properties. This technical guide provides a comprehensive overview of the discovery of this compound, its producing organisms, detailed experimental protocols for its study, and an in-depth look at its molecular mechanisms of action.
Discovery and Structural Elucidation
The history of this compound is intertwined with that of its parent compound, Ophiobolin A, which was first isolated in 1958. For a considerable period, particularly before 1984, this compound was often not distinguished from its C6 epimer, anhydroepiophiobolin A. Later studies clarified the distinct stereochemistry of these compounds.
The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation
A typical protocol for the structural characterization of this compound involves the following steps:
-
Isolation and Purification: this compound is first isolated from the crude extract of a producing fungal strain using chromatographic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure. This includes:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments within the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and placing functional groups.[1][2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the molecule.
-
-
The collective data from these analyses allows for the unambiguous assignment of the structure of this compound.
Producing Organisms
This compound is a secondary metabolite produced by a variety of filamentous fungi, primarily from the phylum Ascomycota. The genus Bipolaris is a particularly prolific source of this compound.
| Fungal Genus | Representative Species | Other Ophiobolins Produced |
| Bipolaris | B. oryzae, B. sorghicola, B. setariae | Ophiobolin A, Ophiobolin B, Ophiobolin I |
| Cochliobolus | C. heterostrophus | 6-epi-3-anhydroophiobolin B |
| Aspergillus | A. ustus, A. flocculosus | Ophiobolin F, Ophiobolin K, Ophiobolin G |
| Drechslera | D. gigantea | Drophiobiolins A and B |
| Ulocladium | Ulocladium sp. | Ophiobolins P-T |
| Cephalosporium | Not specified | Not specified |
Experimental Protocols
Fungal Fermentation and Extraction
A general workflow for the production and extraction of this compound from a fungal source is outlined below.
Isolation and Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound from the crude fungal extract.
Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to improve peak shape.
-
Gradient: A typical gradient might start with a lower concentration of acetonitrile, gradually increasing to elute compounds of increasing hydrophobicity. For example, a linear gradient from 10% to 100% acetonitrile over 30-40 minutes.
-
Flow Rate: A flow rate of 1-2 mL/min for an analytical column is standard.
-
Detection: UV detection at a wavelength around 240 nm is suitable for monitoring the elution of this compound.
-
Fraction Collection: Fractions are collected as peaks elute from the column, and these fractions are then analyzed for the presence and purity of the target compound.
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities. The following tables summarize some of the available quantitative data.
Cytotoxic Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Human Liver Cancer | 55.7 |
| K562 | Human Myelogenous Leukemia | 39.5 |
| HCT-8 | Human Colon Adenocarcinoma | Data not specified |
| Bel-7402 | Human Liver Cancer | Data not specified |
| BGC-823 | Human Gastric Cancer | Data not specified |
| A549 | Human Lung Adenocarcinoma | Data not specified |
| A2780 | Human Ovarian Adenocarcinoma | Data not specified |
Antimicrobial Activity
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 3.9 - 62.5 |
| Micrococcus luteus | Gram-positive bacterium | 31.5 - 62.5 |
| Pseudomonas aeruginosa | Gram-negative bacterium | 4.88 - 312 |
| Escherichia coli | Gram-negative bacterium | 4.88 - 312 |
| Candida albicans | Fungus | 4.88 - 312 |
Herbicidal Activity
| Plant Species | Activity |
| Green foxtail (Setaria viridis) | Strong phytotoxicity |
| Johnsongrass (Sorghum halepense) | Phytotoxic |
| Corn (Zea mays) | Phytotoxic |
| Sorghum (Sorghum bicolor) | Phytotoxic |
Mechanism of Action: Induction of Apoptosis
A primary mechanism underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways.
The Role of MAP Kinase Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal Kinase (JNK) and Extracellular signal-Regulated Kinase (ERK) pathways, are implicated in the apoptotic response to this compound.
Studies suggest that trichothecene mycotoxins, which share some mechanistic similarities with ophiobolins, can activate JNK and ERK pathways, which in turn can lead to apoptosis.[3] The activation of JNK can lead to the phosphorylation of transcription factors like c-Jun, which then upregulate the expression of pro-apoptotic genes.[4] The role of ERK in apoptosis is more complex, as it can have both pro- and anti-apoptotic effects depending on the cellular context.[3][5]
The Intrinsic Apoptotic Pathway
This compound is thought to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and executed by caspases.
This compound is proposed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[6][7][8][9][10] This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[8][9][10]
Conclusion
This compound stands out as a promising natural product with a diverse and potent range of biological activities. Its discovery and the elucidation of its complex structure have paved the way for further investigation into its therapeutic potential. The producing fungal organisms serve as a rich source for this and related compounds. A deeper understanding of its mechanisms of action, particularly the intricate signaling pathways it modulates to induce apoptosis, will be crucial for the development of novel anticancer agents and other therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this fascinating sesterterpenoid.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis through extrinsic/intrinsic pathways and suppression of ERK/NF-κB signalling participate in anti-glioblastoma of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Anhydroophiobolin A
These application notes provide a comprehensive guide for the identification and quantification of Anhydroophiobolin A using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a fungal metabolite belonging to the ophiobolin family of sesterterpenoids.[1][2] It is known for its wide range of biological activities, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal properties.[1] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in various samples, including fermentation broths, purified extracts, and pharmaceutical formulations. This document outlines a detailed protocol for the analysis of this compound by reverse-phase HPLC (RP-HPLC) with UV detection.
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of acetonitrile and water). This compound, being a relatively nonpolar molecule, is retained by the stationary phase. The elution is achieved by a gradient of the mobile phase, which gradually increases the organic solvent concentration, thereby decreasing the polarity and eluting the analyte. The concentration of this compound is determined by detecting its absorbance of ultraviolet (UV) light at a specific wavelength.
Materials and Reagents
-
This compound standard: Purity >95%[1]
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure water
-
Methanol (MeOH): HPLC grade or higher (for sample preparation)
-
Dimethylformamide (DMF): For sample preparation (if necessary)[2][3]
-
Dimethyl sulfoxide (DMSO): For sample preparation (if necessary)[2][3]
-
Formic Acid (FA): (Optional, for mobile phase modification) LC-MS grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (Requires optimization, see Section 8) |
| Run Time | Approximately 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Experimental Protocols
5.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (50:50 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5.2. Sample Preparation
The sample preparation will vary depending on the matrix. This compound is soluble in methanol, ethanol, DMF, and DMSO, but has poor water solubility.[1][2][3]
-
For pure or semi-pure samples: Dissolve a known quantity of the sample in methanol to achieve a concentration within the calibration range.
-
For complex matrices (e.g., fungal extracts):
-
Extract a known amount of the sample with a suitable solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5.3. HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
System Suitability
To ensure the performance of the HPLC system, system suitability tests should be performed before each analytical run.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD) | < 2.0% (for 6 injections) |
Method Development and Optimization Notes
-
Wavelength Selection: The proposed detection wavelength of 235 nm is a starting point based on the UV spectra of similar compounds. It is highly recommended to determine the optimal wavelength for this compound by obtaining a UV spectrum using a PDA detector. The wavelength of maximum absorbance (λmax) should be used for quantification to achieve the highest sensitivity.
-
Mobile Phase: The gradient can be optimized to improve the separation of this compound from other components in the sample matrix. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for certain compounds.
-
Column: Different C18 columns from various manufacturers may provide different selectivity. If co-eluting peaks are observed, screening different C18 phases is recommended.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow from sample to result in a typical research context involving this compound.
Caption: Logical workflow from fungal source to bioactivity testing.
Troubleshooting
Table 5: Common HPLC Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks | - No injection made- Detector off- Incorrect mobile phase | - Check autosampler- Check detector settings- Verify mobile phase composition |
| Broad peaks | - Column contamination- Column aging- High injection volume | - Wash or replace column- Use a new column- Reduce injection volume |
| Split peaks | - Clogged frit- Column void | - Replace frit- Replace column |
| Drifting baseline | - Column not equilibrated- Mobile phase contamination | - Increase equilibration time- Prepare fresh mobile phase |
| Ghost peaks | - Contamination in mobile phase or system- Carryover | - Use fresh mobile phase- Run blank injections |
References
Anhydroophiobolin A: A Detailed Spectroscopic Analysis for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, which are known for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The unique 5-8-5 tricyclic carbon skeleton of the ophiobolins, coupled with their array of stereocenters and functional groups, makes them challenging targets for synthesis and fascinating subjects for spectroscopic analysis. This document provides a detailed summary of the Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, along with a standardized protocol for data acquisition, to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure
This compound is structurally characterized by the absence of a hydroxyl group at position C3 and the presence of a double bond between C3 and C4, as compared to its parent compound, Ophiobolin A.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data has been compiled from published literature.
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 37.8 |
| 2 | 30.1 |
| 3 | 124.0 |
| 4 | 135.5 |
| 5 | 55.4 |
| 6 | 49.2 |
| 7 | 140.9 |
| 8 | 206.9 |
| 9 | 42.4 |
| 10 | 41.7 |
| 11 | 53.8 |
| 12 | 46.8 |
| 13 | 35.4 |
| 14 | 42.1 |
| 15 | 29.8 |
| 16 | 22.3 |
| 17 | 126.7 |
| 18 | 130.4 |
| 19 | 25.9 |
| 20 | 17.2 |
| 21 | 72.0 |
| 22 | 96.1 |
| 23 | 155.1 |
| 24 | 192.8 |
| 25 | 18.1 |
| 26 | 16.2 |
Note: Data compiled from "Isolation of Ophiobolin A and Its Analogs as Inhibitors to Photosynthesis". The numbering of the carbon atoms is based on the standard nomenclature for ophiobolins.
Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 5.4-5.6 | m | |
| H-17 | 5.1-5.3 | m | |
| H-24 (CHO) | 9.4-9.5 | s | |
| CH₃ | 0.8-1.8 | various |
Experimental Protocols
The following is a general protocol for the acquisition of NMR data for this compound and related sesterterpenoids.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ may be used depending on solubility and the desired resolution of specific signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution, which is crucial for resolving complex multiplets and for 2D NMR experiments.
-
1D ¹H NMR:
-
Acquire a standard 1D proton spectrum to observe the overall proton environment.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Logical Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathways and Biological Relevance
While NMR spectroscopy directly elucidates the chemical structure, the biological activity of this compound and related compounds is of significant interest to drug development professionals. Ophiobolins have been reported to interact with various cellular targets and signaling pathways. For instance, Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling cascades. The structural modifications in this compound may alter its binding affinity and specificity for such targets. Further research, guided by the precise structural information from NMR, is necessary to delineate the specific signaling pathways modulated by this compound.
Application Notes and Protocols for Anhydroophiobolin A Microbial Fermentation and Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microbial fermentation and subsequent extraction of Anhydroophiobolin A, a sesterterpenoid natural product. The methodologies outlined are based on established practices for the cultivation of filamentous fungi, such as Aspergillus and Cochliobolus species, and the purification of secondary metabolites.
I. Microbial Fermentation of this compound
This compound can be produced by various filamentous fungi, including species from the genera Aspergillus, Bipolaris, and Cochliobolus.[1] The following protocol describes a general procedure for the fermentation of a suitable fungal strain, such as Aspergillus clavatus or Cochliobolus heterostrophus, for the production of this compound. Optimization of specific parameters may be required for different strains.
Culture Media and Preparation
A commonly used medium for the production of ophiobolins is Modified Fries Medium.[2]
Table 1: Composition of Modified Fries Medium
| Component | Concentration (g/L) |
| Ammonium Tartrate | 5.0 |
| Ammonium Nitrate | 1.0 |
| Potassium Phosphate Monobasic (KH2PO4) | 1.0 |
| Magnesium Sulfate Heptahydrate (MgSO4·7H2O) | 0.5 |
| Sodium Chloride (NaCl) | 0.1 |
| Calcium Chloride Dihydrate (CaCl2·2H2O) | 0.1 |
| Sucrose | 30.0 |
| Yeast Extract | 5.0 |
| Trace Elements Solution | 1.0 mL |
Table 2: Composition of Trace Elements Solution
| Component | Concentration (g/L) |
| Ferrous Sulfate Heptahydrate (FeSO4·7H2O) | 1.0 |
| Zinc Sulfate Heptahydrate (ZnSO4·7H2O) | 0.88 |
| Copper Sulfate Pentahydrate (CuSO4·5H2O) | 0.4 |
| Manganese Sulfate Monohydrate (MnSO4·H2O) | 0.15 |
| Boric Acid (H3BO3) | 0.1 |
| Ammonium Molybdate Tetrahydrate ((NH4)6Mo7O24·4H2O) | 0.05 |
Experimental Protocol: Fermentation
This protocol outlines the steps for submerged fermentation to produce this compound.
1.2.1. Media Preparation and Sterilization:
-
Dissolve all components of the Modified Fries Medium, except the trace elements solution, in distilled water.[3][4]
-
Adjust the pH of the medium to 6.0-6.5 using 1M NaOH or 1M HCl.[5][6]
-
Dispense the medium into fermentation flasks (e.g., 250 mL medium in a 1 L Erlenmeyer flask).
-
Plug the flasks with cotton stoppers and cover with aluminum foil.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.[3]
-
Separately prepare and autoclave the trace elements solution.
-
Aseptically add the sterile trace elements solution to the cooled medium.
1.2.2. Inoculum Preparation:
-
Grow the selected fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL.
1.2.3. Fermentation:
-
Inoculate the sterile Modified Fries Medium with the fungal spore suspension to a final concentration of 1-2% (v/v).[7]
-
Incubate the flasks on a rotary shaker at 150-180 rpm and a temperature of 25-30°C.[5][8][9][10]
-
Monitor the fermentation for 10-14 days. Production of this compound typically occurs as a secondary metabolite after the initial growth phase.
Table 3: Fermentation Parameter Optimization Ranges
| Parameter | Range | Optimal (General Recommendation) |
| Temperature | 20-35°C | 28°C[5][8] |
| pH | 4.5-7.5 | 6.5[5][6] |
| Agitation Speed | 120-250 rpm | 180 rpm[5][9] |
II. Extraction and Purification of this compound
The following protocol details the extraction of this compound from the fermentation broth and mycelia, followed by purification using column chromatography.
Experimental Protocol: Extraction
-
After the fermentation period, separate the mycelia from the culture broth by vacuum filtration.
-
Broth Extraction:
-
Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude broth extract.
-
-
Mycelial Extraction:
-
Dry the collected mycelia (e.g., by lyophilization or in a low-temperature oven).
-
Grind the dried mycelia into a fine powder.
-
Extract the mycelial powder with methanol or a mixture of chloroform and methanol (1:1 v/v) by maceration or Soxhlet extraction for 24 hours.
-
Filter the extract and concentrate under reduced pressure to obtain the crude mycelial extract.
-
-
Combine the crude broth and mycelial extracts for purification.
Experimental Protocol: Purification
Silica gel column chromatography is a standard method for the purification of sesterterpenoids like this compound.[11][12][13][14][15]
-
Column Preparation:
-
Sample Loading:
-
Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.[12]
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.
-
Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 0% to 50% ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light or by staining.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Final Purification:
-
The pooled fractions may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to achieve high purity.
-
III. Visualizations
Experimental Workflow
Caption: Workflow for this compound production and purification.
Ophiobolin Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indexfungorum.org [indexfungorum.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Preparation of media & sterilization technique | PDF [slideshare.net]
- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bbrc.in [bbrc.in]
- 9. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Determining the Cytotoxicity of Anhydroophiobolin A: An Application Note and Protocol for the Sulforhodamine B (SRB) Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro cytotoxicity of Anhydroophiobolin A using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and cost-effective colorimetric method for measuring cell density, based on the binding of the SRB dye to cellular proteins.[1][2][3][4] This makes it a suitable method for high-throughput screening of potential cytotoxic agents like this compound.
Data Presentation: this compound Cytotoxicity
The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines after a 72-hour incubation period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HeLa | Cervical Cancer | 7.8 |
| HepG2 | Liver Cancer | 15.1 |
| HCT116 | Colon Cancer | 9.3 |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol has been adapted for the evaluation of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity assessment.
Caption: Putative signaling pathway affected by this compound.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. scispace.com [scispace.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Application Notes and Protocols for Anhydroophiobolin A Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a fungal metabolite belonging to the ophiobolin family of sesterterpenoids. While research into its specific antifungal properties is ongoing, related compounds in the ophiobolin class have demonstrated a range of biological activities. These application notes provide a comprehensive overview of the recommended methods for determining the antifungal susceptibility of this compound, based on established protocols for novel antifungal agents. The provided protocols and data presentation formats are intended to guide researchers in the systematic evaluation of this compound's antifungal potential.
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
While the precise molecular interactions of this compound are an active area of research, evidence from related ophiobolins suggests a likely mechanism of action involving the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone crucial for the proper folding, stability, and function of a wide range of "client" proteins in eukaryotic cells, including fungi.[1][2][3][4] Many of these client proteins are essential for fungal growth, stress response, and virulence.
Inhibition of Hsp90 by compounds like this compound can disrupt these critical cellular processes, leading to fungal cell death or growth inhibition. This mechanism is a promising target for antifungal drug development as it can circumvent existing resistance mechanisms that target the fungal cell wall or membrane.[3] The Hsp90-calcineurin pathway is a key signaling cascade that governs fungal stress responses, and its disruption has been shown to enhance the efficacy of other antifungal drugs.[2][3]
Figure 1: Proposed mechanism of action for this compound via Hsp90 inhibition.
Data Presentation: Antifungal Susceptibility of this compound
The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers should generate their own data following the protocols outlined below.
| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert experimental value] | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | [Insert experimental value] | 16 | 0.5 |
| Candida parapsilosis | ATCC 22019 | [Insert experimental value] | 1 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | [Insert experimental value] | >64 | 1 |
| Aspergillus flavus | ATCC 204304 | [Insert experimental value] | >64 | 1 |
| Cryptococcus neoformans | ATCC 90112 | [Insert experimental value] | 4 | 0.25 |
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of this compound. These methods are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for antifungal susceptibility testing.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (standardized inoculum)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microtiter Plate Inoculation:
-
Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.
-
Include a growth control well (medium only) and a sterility control well (medium only, no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for Candida species) or 48-72 hours (for Aspergillus species).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.
-
Figure 2: Experimental workflow for MIC determination by broth microdilution.
Disk Diffusion Method
This method provides a qualitative assessment of antifungal susceptibility.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates (standardized inoculum)
-
Positive control antifungal disks
-
Sterile saline (0.85%)
-
Incubator (35°C)
Protocol:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Evenly swab the surface of the Mueller-Hinton agar plate with the fungal inoculum.
-
Allow the plate to dry for a few minutes.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks and control disks onto the agar surface.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent).
-
The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of the antifungal properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. Further investigation into the specific molecular interactions of this compound with fungal Hsp90 and its client proteins will be invaluable for the development of this compound as a potential novel antifungal therapeutic.
References
- 1. The effects of an hsp90 inhibitor on the paradoxical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of compounds targeting the Hsp90-calcineurin pathway against various mould species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 (Hsp90): A novel antifungal target against Aspergillus fumigatus | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Anhydroophiobolin A Phytotoxicity Assay on Weed Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a sesterterpenoid natural product that has garnered attention for its potential as a bioherbicide. Its phytotoxic effects are attributed to its ability to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways in plants.[1][2][3] This disruption of calcium signaling leads to a cascade of downstream effects, ultimately resulting in cell death and inhibition of plant growth. This document provides detailed protocols for assessing the phytotoxicity of this compound against two economically important weed species: Barnyard Grass (Echinochloa crus-galli) and Palmer Amaranth (Amaranthus palmeri).
Data Presentation
Due to the limited availability of specific quantitative data in the public domain for the phytotoxicity of this compound on the specified weed species, the following tables are presented with hypothetical data for illustrative purposes. Researchers should generate their own data using the protocols provided below.
Table 1: Seed Germination Inhibition of this compound on Weed Species
| Concentration (µM) | Barnyard Grass Germination Inhibition (%) | Palmer Amaranth Germination Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 10 | 15.2 ± 2.1 | 20.5 ± 3.4 |
| 25 | 35.8 ± 4.5 | 45.1 ± 5.2 |
| 50 | 60.1 ± 6.2 | 70.3 ± 6.8 |
| 100 | 85.7 ± 5.9 | 92.4 ± 4.7 |
| EC50 (µM) | ~45 | ~35 |
Table 2: Root Growth Inhibition of this compound on Weed Species
| Concentration (µM) | Barnyard Grass Root Length Inhibition (%) | Palmer Amaranth Root Length Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 10 | 25.4 ± 3.8 | 30.1 ± 4.1 |
| 25 | 50.2 ± 5.1 | 58.9 ± 6.3 |
| 50 | 78.9 ± 7.3 | 85.6 ± 7.9 |
| 100 | 95.1 ± 4.2 | 98.2 ± 3.5 |
| EC50 (µM) | ~24 | ~20 |
Experimental Protocols
Seed Germination Inhibition Assay
Objective: To determine the effect of this compound on the seed germination of Barnyard Grass and Palmer Amaranth.
Materials:
-
This compound stock solution (in DMSO or acetone)
-
Seeds of Barnyard Grass (Echinochloa crus-galli)
-
Seeds of Palmer Amaranth (Amaranthus palmeri)
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Sterile distilled water
-
Growth chamber with controlled temperature and light conditions
-
Pipettes and sterile pipette tips
-
Forceps
Protocol:
-
Prepare a series of dilutions of this compound from the stock solution to achieve final concentrations of 10, 25, 50, and 100 µM. The final concentration of the solvent (DMSO or acetone) should not exceed 0.1% in all treatments, including the control.
-
Place two layers of Whatman No. 1 filter paper in each Petri dish.
-
Pipette 5 mL of each test solution or the control solution (sterile distilled water with 0.1% solvent) onto the filter paper in the respective Petri dishes.
-
Carefully place 25 seeds of either Barnyard Grass or Palmer Amaranth, evenly spaced, on the moistened filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at 28 ± 2°C with a 12-hour light/12-hour dark photoperiod.
-
After 7 days, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
-
Calculate the germination inhibition percentage for each concentration using the following formula:
-
Germination Inhibition (%) = [(Gc - Gt) / Gc] x 100
-
Where Gc is the number of germinated seeds in the control group and Gt is the number of germinated seeds in the treatment group.
-
-
Determine the EC50 value (the concentration that inhibits germination by 50%) by plotting the germination inhibition percentage against the logarithm of the concentration.
Root Growth Inhibition Assay
Objective: To evaluate the effect of this compound on the root elongation of Barnyard Grass and Palmer Amaranth seedlings.
Materials:
-
Pre-germinated seedlings of Barnyard Grass and Palmer Amaranth (radicle length of 2-3 mm)
-
This compound stock solution
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Sterile distilled water
-
Growth chamber
-
Ruler or caliper
-
Pipettes and sterile pipette tips
Protocol:
-
Prepare test solutions of this compound at concentrations of 10, 25, 50, and 100 µM as described in the germination assay protocol.
-
Line Petri dishes with two layers of filter paper and moisten with 5 mL of the respective test or control solutions.
-
Carefully select uniformly germinated seedlings and place 10 seedlings in each Petri dish.
-
Position the seedlings in a line with their radicles pointing downwards.
-
Seal the Petri dishes and place them vertically in a rack to allow for downward root growth.
-
Incubate the dishes in a growth chamber under the same conditions as the germination assay.
-
After 5 days, carefully remove the seedlings from the Petri dishes and measure the length of the primary root of each seedling using a ruler or caliper.
-
Calculate the root growth inhibition percentage for each concentration using the formula:
-
Root Growth Inhibition (%) = [(Rc - Rt) / Rc] x 100
-
Where Rc is the average root length in the control group and Rt is the average root length in the treatment group.
-
-
Determine the EC50 value for root growth inhibition.
Mandatory Visualizations
Caption: Experimental workflow for this compound phytotoxicity assays.
Caption: this compound's mode of action via calmodulin inhibition.
References
In Vivo Therapeutic Potential of Ophiobolin Analogs in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins, a class of sesterterpenoids produced by phytopathogenic fungi, have garnered significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. Among these, Ophiobolin A has been the most extensively studied, demonstrating promising anti-tumor activity in preclinical models. This document provides a detailed overview of the available in vivo data for Ophiobolin A, a close structural analog of Anhydroophiobolin A. Notably, direct in vivo studies on this compound in cancer models are currently limited in publicly available scientific literature, which may be attributed to its comparatively lower biological activity. Structural modifications, particularly at the C5 and C21 dicarbonyl functionality, in derivatives like this compound have been shown to result in a significant decrease in cytotoxic potency, potentially limiting their advancement into in vivo animal studies.[1] The following sections summarize the key in vivo findings for Ophiobolin A, including quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action and experimental workflows.
Quantitative Data from In Vivo Studies of Ophiobolin A
The following tables summarize the key quantitative outcomes from preclinical in vivo studies of Ophiobolin A in cancer models.
Table 1: Efficacy of Ophiobolin A in a Mouse Melanoma Model
| Animal Model | Cancer Cell Line | Treatment | Dosing Regimen | Key Outcome | Reference |
| C57BL/6 mice | B16F10 (melanoma) | Ophiobolin A | 10 mg/kg | Significant increase in mouse survival | [2] |
Table 2: Efficacy of Ophiobolin A in a Mouse Glioblastoma Model
| Animal Model | Cancer Cell Line | Treatment | Dosing Regimen | Key Outcomes | Reference |
| Orthotopic mouse model | Glioblastoma (cell line not specified) | Ophiobolin A | Not specified | - Increased survival- Decreased tumor growth- Ability to cross the blood-brain barrier | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate study replication and further investigation.
Protocol 1: In Vivo Antitumor Activity in a B16F10 Mouse Melanoma Model[2]
-
Animal Model: Female C57BL/6 mice.
-
Cell Line and Implantation: B16F10 melanoma cells were used to induce lung pseudometastases.
-
Treatment Group: Mice were treated with Ophiobolin A.
-
Control Group: A control group receiving a vehicle solution was included.
-
Dosing Regimen: Ophiobolin A was administered at a dose of 10 mg/kg. The route and frequency of administration were not specified in the available literature.
-
Endpoint: The primary endpoint of the study was mouse survival.
-
Data Analysis: Survival curves were generated and statistically analyzed to compare the treated and control groups.
Protocol 2: In Vivo Evaluation in an Orthotopic Glioblastoma Mouse Model[3]
-
Animal Model: An orthotopic mouse model for glioblastoma was utilized.
-
Cell Line and Implantation: Human glioblastoma cells were implanted into the brains of the mice to establish tumors.
-
Treatment Group: A cohort of mice received treatment with Ophiobolin A.
-
Control Group: A control group was treated with a vehicle.
-
Dosing Regimen: The specific dosage, route, and frequency of Ophiobolin A administration were not detailed in the referenced abstract.
-
Endpoints: The study evaluated multiple endpoints:
-
Overall survival of the mice.
-
Tumor growth, likely measured through imaging techniques.
-
Penetration of the blood-brain barrier by Ophiobolin A.
-
-
Data Analysis: Statistical analysis was performed to compare survival rates and tumor growth between the treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Ophiobolin A
Ophiobolin A is believed to exert its anticancer effects through a unique mechanism of action that circumvents traditional apoptotic pathways. It induces a form of non-apoptotic cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1][4] This process is initiated by the disruption of thiol proteostasis, leading to ER stress.[3] Furthermore, Ophiobolin A has been shown to covalently modify phosphatidylethanolamine (PE) in the cell membrane, leading to lipid bilayer destabilization and cytotoxicity.[5][6]
Caption: Proposed signaling pathway of Ophiobolin A leading to paraptosis.
General Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound, such as an Ophiobolin analog, in a subcutaneous xenograft mouse model.
Caption: Generalized experimental workflow for a xenograft model.
Conclusion
References
- 1. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
Anhydroophiobolin A: Application Notes for a Potential Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Anhydroophiobolin A, a sesterterpenoid with significant potential as a natural herbicide. This document details its mechanism of action, phytotoxicity, and includes protocols for its evaluation.
Introduction
This compound is a phytotoxic secondary metabolite produced by various phytopathogenic fungi, including those from the Bipolaris genus.[1][2][3][4][5] It belongs to the ophiobolin family of sesterterpenoids and has demonstrated potent herbicidal activity against various weeds, particularly grassy species like green foxtail (Setaria viridis).[1][2][3][4][5] Its natural origin and novel mode of action make it a compelling candidate for the development of new, environmentally-benign weed management strategies.
Mechanism of Action
The primary mode of action for ophiobolins, including this compound, involves the inhibition of calmodulin (CaM), a key calcium-binding protein that acts as a major transducer of calcium signals in eukaryotic cells.[1][2][3][6] Calmodulin is a highly conserved protein that, upon binding with Ca2+, modulates the activity of a wide array of downstream target proteins, thereby regulating numerous physiological processes.
This compound, although less potent than its analogue Ophiobolin A, irreversibly binds to calmodulin, leading to a loss of its ability to activate target enzymes.[1][2][6] This interaction is significantly enhanced in the presence of calcium.[2][6] The inhibition of calmodulin disrupts Ca2+/CaM-mediated signaling pathways, which are crucial for various cellular functions in plants, including:
-
Enzyme Activation: Calmodulin regulates the activity of numerous enzymes, such as Ca2+/calmodulin-dependent protein kinases (CCaMKs), Ca2+-ATPases, and glutamate decarboxylase.[3][5][7]
-
Gene Expression: Calmodulin-binding transcription factors (CAMTAs) play a vital role in regulating the expression of genes involved in stress responses and development.[2][6]
-
Hormonal Signaling: Calcium and calmodulin signaling are integrated with various plant hormone pathways, including those of auxin, abscisic acid (ABA), and gibberellins (GA).[8][9][10][11]
-
Plant Defense and Cell Death: Calmodulin is a key regulator of plant defense responses, including the production of reactive oxygen species (ROS) and the induction of programmed cell death (PCD).[1][12][13][14]
The disruption of these critical pathways by this compound leads to a cascade of downstream effects, culminating in phytotoxicity, which manifests as necrosis, growth inhibition, and eventual plant death.
Signaling Pathway of this compound's Bioherbicidal Action
Caption: Proposed signaling pathway for this compound's bioherbicidal action.
Quantitative Phytotoxicity Data
The following table summarizes the available data on the phytotoxicity of this compound and related ophiobolins. It is important to note that the phytotoxicity can vary depending on the plant species and the assay conditions.
| Compound | Target Plant | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Green Foxtail (Setaria viridis) | Leaf-puncture | 1 mg/mL | Circular brown spots 12h after application | [1] |
| This compound | Green Foxtail (Setaria viridis) | Intact Leaf | 1 mg/mL | Obvious symptoms | [1] |
| This compound + 6-epi-ophiobolin A | Green Foxtail (Setaria viridis) | Leaf-puncture | 0.5 mg/mL each | Synergistic effect, increased toxicity | [1] |
| Ophiobolin A | Various grass and dicotyledon weeds | Leaf-puncture | Not specified | Generally more phytotoxic than other ophiobolins | [12] |
| 3-anhydro-ophiobolin A | Maize (Zea mays) | Root growth inhibition | Not specified | Less potent than Ophiobolin A | [1][2] |
| 6-epi-ophiobolin A | Green Foxtail (Setaria viridis) | Leaf-puncture | Not specified | Less phytotoxic than this compound | [1] |
Experimental Protocols
Experimental Workflow for Bioherbicidal Activity Assessment
Caption: Workflow for assessing the bioherbicidal activity of this compound.
Leaf-Puncture Phytotoxicity Assay
This assay is a rapid method to assess the phytotoxicity of compounds by facilitating their entry into the leaf tissue.
Materials:
-
This compound
-
Acetone
-
Tween-80
-
Sterile distilled water
-
Test plants (e.g., green foxtail at the 3-4 leaf stage)
-
Glass capillary tube (for making lesions)
-
Micropipette
-
Petri dishes
-
Filter paper
Protocol:
-
Preparation of Test Solution: Dissolve this compound in a small amount of acetone. Dilute with sterile distilled water to the desired final concentration (e.g., 1 mg/mL). Add Tween-80 to a final concentration of 0.1% (v/v) to act as a surfactant. The final acetone concentration should be around 1% (v/v).[1][4]
-
Preparation of Control Solution: Prepare a solution containing 1% (v/v) acetone and 0.1% (v/v) Tween-80 in sterile distilled water.[1][4]
-
Leaf Preparation: Detach healthy, young leaves from the test plants.
-
Puncturing: Using a sterile glass capillary, make three small, equidistant punctures (approximately 0.5 mm) on the adaxial surface of each leaf.[1][4]
-
Application: Apply a 5 µL droplet of the test solution directly onto each puncture wound. Apply the control solution to a separate set of punctured leaves.[1][4]
-
Incubation: Place the treated leaves in Petri dishes lined with moist filter paper to maintain humidity. Incubate at room temperature under a natural light/dark cycle.
-
Observation: Observe the leaves for the development of symptoms (e.g., necrosis, chlorosis, lesions) at regular intervals (e.g., 12, 24, and 48 hours) after application. Measure the diameter of any lesions that form.[1]
Intact Leaf Phytotoxicity Assay
This assay evaluates the phytotoxicity of a compound on an intact leaf surface, which is more representative of a field application.
Materials:
-
Same as for the Leaf-Puncture Assay, excluding the glass capillary.
Protocol:
-
Preparation of Test and Control Solutions: Prepare the solutions as described in the Leaf-Puncture Assay protocol.
-
Leaf Preparation: Use healthy, attached leaves on the test plants or detached leaves as in the previous assay.
-
Application: Apply a 5 µL droplet of the test solution directly onto the intact adaxial surface of the leaf. Apply three equidistant droplets per leaf. Apply the control solution to a separate set of leaves.[1][4]
-
Incubation: If using detached leaves, place them in Petri dishes with moist filter paper. If using attached leaves, maintain the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25 ± 5 °C, 12h light/12h dark).[1][3]
-
Observation: Monitor the leaves for the appearance of phytotoxic symptoms at regular intervals. Note the size and shape of any lesions.[1]
Conclusion
This compound demonstrates significant potential as a bioherbicide due to its potent phytotoxicity, particularly against grassy weeds. Its mechanism of action, centered on the inhibition of the crucial signaling protein calmodulin, represents a mode of action that is distinct from many synthetic herbicides, suggesting a lower likelihood of cross-resistance. Further research is warranted to optimize its formulation and application for effective weed management in agricultural and non-crop settings. The protocols provided herein offer standardized methods for the continued evaluation of this compound and other potential bioherbicides.
References
- 1. Plant Calmodulins and Calmodulin-Related Proteins: Multifaceted Relays to Decode Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential regulation of Ca2+/calmodulin-dependent enzymes by plant calmodulin isoforms and free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential regulation of Ca2+/calmodulin-dependent enzymes by plant calmodulin isoforms and free Ca2+ concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radical oxygen species: an important breakthrough point for botanical drugs to regulate oxidative stress and treat the disorder of glycolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Calcium/Calmodulin-Mediated Signaling with an Emphasis on Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Signaling in Plant Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Calcium/Calmodulin-Mediated Defense Signaling: What Is Looming on the Horizon for AtSR1/CAMTA3-Mediated Signaling in Plant Immunity [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydroophiobolin A in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a sesterterpenoid natural product derived from fungi of the Bipolaris genus.[1] Like other members of the ophiobolin family, it exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, herbicidal, and nematocidal properties.[1][2][3] Its cytotoxic effects against various cancer cell lines have prompted interest in its potential as a therapeutic agent. The development of targeted drug delivery systems for this compound could enhance its efficacy and reduce potential off-target toxicity, making it a more viable candidate for clinical applications.
These application notes provide a summary of the known biological activities of this compound, protocols for its evaluation, and a conceptual framework for its incorporation into targeted drug delivery systems.
Data Presentation
Cytotoxicity of this compound and Related Compounds
The following table summarizes the in vitro cytotoxic activity of this compound and a related derivative against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HepG2 | Human Liver Cancer | 55.7 | [4][5] |
| This compound | K562 | Human Myelogenous Leukemia | 39.5 | [4][5] |
| 3-Anhydro-6-hydroxy-ophiobolin A | HepG2 | Human Liver Cancer | 6.49 | [6] |
| 3-Anhydro-6-hydroxy-ophiobolin A | K562 | Human Myelogenous Leukemia | 4.06 | [6] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated, but studies on the closely related Ophiobolin A provide significant insights. The primary targets appear to be calmodulin and phosphatidylethanolamine (PE).
Calmodulin Inhibition: Ophiobolin A has been shown to irreversibly inhibit calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[7][8] This inhibition occurs through covalent binding to specific lysine residues.[9][10] While 3-Anhydroophiobolin A is reported to be a less potent calmodulin inhibitor than Ophiobolin A, this interaction likely contributes to its biological activity.[7][8] Inhibition of calmodulin can disrupt downstream signaling cascades that regulate cell proliferation, apoptosis, and other critical cellular functions.
Phosphatidylethanolamine (PE) Modification: More recent research has revealed that Ophiobolin A can covalently modify PE, a major component of cell membranes, through a Paal-Knorr reaction.[11][12] This adduct formation is proposed to destabilize the lipid bilayer, leading to cytotoxicity.[11][12] This mechanism may contribute to the antitumor activity of ophiobolins, as cancer cells can have altered membrane PE compositions.[12]
Below is a diagram illustrating the proposed signaling pathways affected by this compound.
Proposed mechanism of this compound action.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a general method for determining the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG2, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only). d. Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Protocol 2: Conceptual Formulation of this compound-Loaded Nanoparticles for Targeted Delivery
This protocol provides a conceptual framework for the formulation of this compound into a nanoparticle-based drug delivery system. This is a hypothetical protocol based on methodologies used for similar hydrophobic compounds like Ophiobolin A.[13]
Objective: To encapsulate this compound within a biocompatible polymer nanoparticle, potentially surface-functionalized with a targeting ligand.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)
-
Targeting ligand (optional, e.g., folic acid, antibody fragment)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: a. Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in an organic solvent.
-
Aqueous Phase Preparation: a. Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).
-
Emulsification: a. Add the organic phase dropwise to the aqueous phase under continuous stirring to form a primary oil-in-water (o/w) emulsion. b. Sonicate or homogenize the emulsion to reduce the droplet size to the nanometer range.
-
Solvent Evaporation: a. Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the purified nanoparticles for long-term storage.
-
Surface Functionalization (Optional): a. If a targeting ligand is to be attached, the nanoparticles can be functionalized using standard bioconjugation techniques (e.g., EDC/NHS chemistry to couple a ligand to carboxyl groups on the nanoparticle surface).
-
Characterization: a. Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
References
- 1. agscientific.com [agscientific.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tebubio.com [tebubio.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 13. Incorporation of ophiobolin a into novel chemoembolization particles for cancer cell treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroophiobolin A: In Vitro Anticancer Activity Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroophiobolin A is a fungal metabolite that has demonstrated cytotoxic effects against various cancer cell lines. As a member of the ophiobolin family, it represents a promising candidate for further investigation in the development of novel anticancer therapeutics. These application notes provide a comprehensive overview of the in vitro anticancer activity of this compound, including detailed protocols for assessing its efficacy and elucidating its mechanism of action.
Quantitative Data Summary
The cytotoxic potential of this compound and its related compound, Ophiobolin A, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Liver Cancer | 55.7[1] |
| This compound | K562 | Leukemia | 39.5[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the anticancer activity of this compound.
References
Troubleshooting & Optimization
Anhydroophiobolin A stability issues in aqueous solution
Technical Support Center: Anhydroophiobolin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] It is recommended to prepare a concentrated stock solution in one of these organic solvents. DMSO is a common choice for cell-based assays.
Q2: How should I store this compound?
A2: For long-term stability, this compound solid should be stored at -20°C. Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: Based on data from its analogue, ophiobolin A, this compound is expected to have limited stability in aqueous solutions, particularly at neutral to alkaline pH.[2] Ophiobolin A showed significant degradation in phosphate-buffered saline (PBS), with a 75% reduction in the main compound peak over 72 hours.[2] Sesterterpenoids, the class of compounds to which this compound belongs, have been shown to be more stable in acidic conditions (e.g., pH 5.5) and less stable at neutral pH (e.g., pH 7.4).[3]
Q4: What are the potential consequences of using a degraded this compound solution in my experiments?
Q5: How can I determine the stability of this compound in my specific experimental conditions?
A5: You can perform a stability study by incubating this compound in your aqueous buffer or cell culture medium under your experimental conditions (e.g., temperature, pH). At various time points, you can analyze the solution by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining this compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the aqueous experimental buffer or medium. | - Prepare fresh working solutions of this compound in your aqueous buffer immediately before each experiment.- Minimize the time the compound is in the aqueous solution before being added to the assay.- Consider adjusting the pH of your aqueous solution to be slightly acidic (e.g., pH 6.0-6.5) if your experimental system allows, as related compounds show greater stability at lower pH.[3]- Perform a stability check of this compound in your specific buffer using HPLC (see protocol below). |
| Precipitation of the compound when diluting the stock solution into aqueous buffer | The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or the final concentration of this compound exceeds its aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low (typically <1%) to maintain solubility and minimize solvent effects on your experiment.- Prepare an intermediate dilution series in the organic solvent before the final dilution into the aqueous buffer.- If precipitation persists, consider using a different organic solvent for the stock solution or investigate the use of solubilizing agents, being mindful of their potential effects on your experiment. |
| Variable results between experiments | Inconsistent preparation and handling of this compound solutions. | - Strictly adhere to a standardized protocol for preparing and handling this compound solutions.- Use freshly prepared working solutions for each experiment.- Ensure consistent storage conditions for the stock solution, including minimizing freeze-thaw cycles by using aliquots. |
Troubleshooting Workflow for this compound Stability
References
Anhydroophiobolin A solubility problems in DMSO for assays
Technical Support Center: Anhydroophiobolin A
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in DMSO for cellular and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is a powerful polar aprotic solvent capable of dissolving a wide array of organic and inorganic compounds.[2][3]
Q2: I observed a precipitate in my DMSO stock solution upon storage. What is happening?
A2: Precipitation in a DMSO stock solution can occur if the concentration of this compound is too high, exceeding its solubility limit, or if the solution was stored at a low temperature. DMSO has a relatively high freezing point at 18.5°C (65.3°F), and if stored at or below this temperature, the entire solution will solidify.[2] Upon thawing, the compound may not fully redissolve.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and how can I prevent it?
A3: This is a common issue known as "crashing out." It occurs because this compound is hydrophobic and poorly soluble in water.[4][5] When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to aggregate and precipitate. To prevent this, try serial dilutions, vortexing during dilution, or using co-solvents or surfactants.[4]
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For optimal stability, stock solutions should be stored at -20°C or -80°C.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.[1] When stored at -20°C, it is advisable to use the solution within one month; for storage at -80°C, use within six months.[1]
Q5: What is the maximum concentration of DMSO my cell culture can tolerate?
A5: The maximum tolerated concentration of DMSO varies significantly between cell lines. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Concentrations above 1% are often toxic.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Problem 1: Precipitate Forms in the DMSO Stock Solution
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | Prepare a new stock solution at a lower concentration. Always consult the manufacturer's datasheet for maximum solubility information. |
| Low Storage Temperature | Gently warm the stock solution to 37°C in a water bath and vortex or sonicate until the precipitate redissolves.[1] Ensure the vial is tightly sealed to prevent moisture absorption. |
| Compound Degradation | If warming does not redissolve the precipitate, the compound may have degraded. Discard the solution and prepare a fresh stock from solid material. |
Problem 2: Precipitate Forms Upon Dilution into Aqueous Buffer
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Method A: Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution. |
| Method B: Use of Co-solvents/Surfactants: Consider adding a low concentration of a biocompatible surfactant like Tween-20 or Pluronic F-68 to the aqueous buffer before adding the compound. Co-solvents such as glycerol or PEG400 can also be effective.[4] | |
| Rapid Solvent Change | Method C: Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation. |
| Final DMSO Concentration Too Low | Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but remains non-toxic to the cells. A final concentration of 0.1% - 0.5% DMSO is a common starting point. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Required Concentration: Based on manufacturer data and experimental needs, determine the desired stock concentration (e.g., 10 mM).
-
Weigh Compound: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution: To ensure complete dissolution, vortex the solution vigorously. If needed, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1][6]
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store immediately at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Prepare Assay Buffer: Prepare the final aqueous assay buffer (e.g., DMEM, PBS). If using a surfactant, add it to the buffer at this stage.
-
Perform Dilution: Add the thawed DMSO stock solution drop-by-drop to the vortexing assay buffer to achieve the final desired concentration.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is not clear, do not proceed.
-
Immediate Use: Use the final working solution immediately in your assay to minimize the risk of precipitation or degradation over time.
Visualizations
Workflow for Preparing this compound for Assays
Caption: Workflow from stock preparation to final assay use.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
Simplified this compound Signaling Pathway Inhibition
This compound has been reported to affect various cellular processes. For illustrative purposes, a common target of natural product inhibitors, the STAT3 pathway, is shown.
Caption: Illustrative inhibition of the STAT3 signaling pathway.
References
Technical Support Center: Optimizing Anhydroophiobolin A Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Anhydroophiobolin A concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on available data, a sensible starting point for this compound would be in the low micromolar (µM) range. For initial screening, a broad range of concentrations, such as 0.1 µM to 100 µM, is recommended to determine the dose-response curve for your specific cell line.
Q2: Which cell lines have published IC50 values for this compound?
A2: this compound has been shown to be cytotoxic to HepG2 (human liver cancer) and K562 (human chronic myelogenous leukemia) cancer cells with IC50 values of 55.7 µM and 39.5 µM, respectively[1]. It is important to note that the IC50 value can vary significantly between different cell lines and experimental conditions.
Q3: What is the known mechanism of action for this compound and related compounds?
A3: The closely related compound, Ophiobolin A, is known to induce a form of non-apoptotic programmed cell death called paraptosis-like cell death[2][3][4]. This process is characterized by the swelling and fusion of mitochondria and/or the endoplasmic reticulum (ER), leading to extensive cytoplasmic vacuolization[2][3]. This cell death pathway is independent of caspases, the enzymes that execute apoptosis[2][3]. The underlying mechanism appears to involve the disruption of cellular homeostasis, potentially through interaction with cell membranes and induction of ER stress[1][5].
Q4: How does the mechanism of action of this compound affect the choice of cytotoxicity assay?
A4: Since this compound and related compounds can induce a non-apoptotic cell death pathway, assays that rely solely on markers of apoptosis (like caspase activation) may not be suitable. Assays that measure metabolic activity (e.g., MTT, XTT), cell membrane integrity (e.g., LDH release), or total cell number are more appropriate for assessing the cytotoxic effects of this compound.
Data Presentation: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Human Liver Cancer | 55.7 | [1] |
| K562 | Human Chronic Myelogenous Leukemia | 39.5 | [1] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no cytotoxicity observed | Compound concentration is too low: The IC50 for your cell line may be higher than the tested range. | Test a wider and higher range of concentrations. |
| Incorrect assay choice: If using an apoptosis-specific assay, it may not detect paraptosis-like cell death. | Use an assay that measures metabolic activity (MTT, XTT) or membrane integrity (LDH release). | |
| Compound instability: The compound may be degrading in the culture medium. | Prepare fresh dilutions for each experiment and minimize exposure to light if the compound is light-sensitive. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers in each well. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS. | |
| Incomplete formazan solubilization (MTT assay): Crystals are not fully dissolved. | Ensure thorough mixing on a shaker after adding the solubilization solution. | |
| Unexpected cell morphology (e.g., extensive vacuolization) | Induction of paraptosis-like cell death: This is a known effect of the related compound, Ophiobolin A. | This is likely the expected mechanism of action. Document the morphological changes with microscopy. Consider co-treatment with a protein synthesis inhibitor like cycloheximide, which is known to inhibit paraptosis. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different cell death kinetics: Metabolic dysfunction (measured by MTT) may precede loss of membrane integrity (measured by LDH). | Perform a time-course experiment to understand the kinetics of cell death. |
| Compound interferes with the assay: The compound may directly inhibit mitochondrial reductases (affecting MTT) or have other off-target effects. | Use an orthogonal assay that measures a different cellular parameter (e.g., a dye exclusion assay or a real-time cell viability assay). |
Visualizations
Caption: A typical experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed mechanism of this compound-induced cytotoxicity, leading to paraptosis-like cell death.
References
- 1. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Troubleshooting inconsistent results in Anhydroophiobolin A phytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Anhydroophiobolin A phytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during phytotoxicity assays with this compound.
Q1: Why am I seeing variable or no phytotoxic effects even at high concentrations of this compound?
A1: Several factors can contribute to a lack of expected phytotoxicity. Consider the following possibilities:
-
Plant Species Resistance: Not all plant species are equally susceptible to this compound. For instance, members of the Cruciferae family (e.g., cabbage, radish, and Arabidopsis thaliana) have shown resistance to other fungal toxins. It is crucial to use a known sensitive species for your assays.
-
Compound Instability and Degradation: this compound, like other ophiobolins, can degrade over time. Anhydroepiophiobolin A is a known major degradation product of ophiobolin A.[1] Ensure that your stock solutions are fresh and have been stored correctly.
-
Assay Conditions: The choice of solvent can significantly impact the observed phytotoxicity. For non-polar compounds like this compound, using DMSO as a solvent in a buffered medium has been shown to increase phytotoxic activity compared to using organic solvents and water.
Troubleshooting Steps:
-
Verify Plant Species Sensitivity: If possible, include a positive control with a plant species known to be sensitive to this compound or other ophiobolins.
-
Check Compound Integrity:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Store the solid compound and stock solutions at -20°C in the dark.
-
Consider analyzing your stock solution by HPLC to check for the presence of degradation products.
-
-
Optimize Solvent System: If using an aqueous system, consider preparing your dilutions in a buffered medium containing a low percentage of DMSO. Always include a solvent control to account for any phytotoxic effects of the solvent itself.
Q2: My results are inconsistent between different assay types (e.g., leaf puncture vs. seed germination). Why is this happening?
A2: Different phytotoxicity assays measure different endpoints and can be influenced by various factors, leading to apparent discrepancies.
-
Leaf Puncture vs. Intact Leaf/Seedling Assays: Leaf puncture assays can sometimes yield different results compared to assays on intact leaves or whole seedlings.[2] Puncturing the leaf bypasses the cuticle, which can be a significant barrier to the uptake of hydrophobic compounds like this compound.
-
Germination vs. Growth Inhibition: Seed germination and subsequent seedling growth are distinct physiological processes. A compound might not affect germination but can severely inhibit root or shoot elongation. Root elongation is often a more sensitive endpoint than seed germination for assessing the phytotoxicity of various compounds.
Troubleshooting Steps:
-
Select the Appropriate Assay: Choose an assay that aligns with your research question. If you are interested in the compound's ability to cause necrotic lesions, a leaf assay is appropriate. If you are investigating overall growth inhibition, seed germination and root elongation assays are more suitable.
-
Standardize Assay Protocols: Ensure that all parameters within each assay type are consistent between experiments. This includes seed density, volume of test solution, incubation conditions (temperature, light), and measurement techniques.
-
Dose-Response Analysis: For each assay type, perform a dose-response analysis to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). This will provide a quantitative measure of phytotoxicity for each specific endpoint.
Q3: I am observing a synergistic effect when this compound is combined with other compounds. How can I quantify and control for this?
A3: Synergistic effects between this compound and other ophiobolins, such as 6-epi-ophiobolin A, have been reported.[2] This means the combined effect is greater than the sum of their individual effects.
Troubleshooting and Experimental Design:
-
Test Pure Compounds: Ensure that your this compound sample is of high purity to avoid unintended synergistic effects from co-eluting related compounds.
-
Factorial Experimental Design: To investigate and quantify synergistic interactions, use a factorial design where you test each compound individually and in combination at various concentrations.
-
Isobolographic Analysis: This method can be used to determine if the interaction between two compounds is synergistic, additive, or antagonistic.
Quantitative Data Summary
While specific EC50 values for the phytotoxicity of this compound on various plant species are not widely available in the literature, qualitative studies consistently report it as a potent phytotoxin. The following table summarizes the available qualitative and semi-quantitative data.
| Compound | Plant Species | Assay Type | Concentration | Observed Effect | Citation |
| 3-Anhydro-ophiobolin A | Green foxtail (Setaria viridis) | Leaf Puncture & Intact Leaf | 1 mg/mL | Necrotic lesions | [3] |
| 3-Anhydro-ophiobolin A + 6-epi-ophiobolin A | Green foxtail (Setaria viridis) | Leaf Puncture | Not specified | Synergistic effect, larger lesions than individual compounds | [2] |
| This compound | Not specified | Calmodulin Inhibition | Not specified | Less potent inhibitor than Ophiobolin A | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key phytotoxicity assays that can be adapted for testing this compound.
Seed Germination and Root Elongation Assay (adapted from standard protocols)
This assay assesses the effect of this compound on both seed germination and early seedling growth. Arabidopsis thaliana is a common model organism for such assays.[3][5][6]
Materials:
-
Arabidopsis thaliana seeds
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Murashige and Skoog (MS) basal salt medium, pH 5.7
-
Petri dishes (60 mm)
-
Sterile filter paper
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in the dark.
-
Test Solution Preparation: Prepare a series of dilutions of this compound in liquid MS medium. The final DMSO concentration in all solutions, including the control, should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the appropriate test solution to each dish, ensuring the filter paper is saturated.
-
Aseptically place 20-30 sterilized seeds on the filter paper in each dish.
-
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection:
-
Germination: Score germination (radicle emergence) daily for 7 days.
-
Root Elongation: After 7 days, photograph the seedlings and measure the primary root length using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Calculate the germination percentage and average root length for each treatment. Determine the IC50 for root growth inhibition by plotting the percentage of root growth inhibition against the log of the this compound concentration and fitting to a dose-response curve.
Leaf Puncture Assay (adapted from[2])
This assay is suitable for observing localized necrotic effects on leaf tissue.
Materials:
-
Test plants (e.g., Green foxtail, Setaria viridis, at the 3-4 leaf stage)
-
This compound
-
Solvent (e.g., acetone or DMSO)
-
Tween-80 or other suitable surfactant
-
Micropipette
-
Fine needle or capillary tube
Procedure:
-
Plant Growth: Grow the test plants in a greenhouse or growth chamber to the 3-4 leaf stage.
-
Test Solution Preparation: Prepare a solution of this compound in your chosen solvent, with a small amount of surfactant (e.g., 0.02% Tween-80) to aid in spreading. A typical concentration to start with is 1 mg/mL.[3] Include a solvent-only control.
-
Leaf Puncture: Gently make a small puncture wound on the adaxial surface of a fully expanded leaf using a fine needle or capillary tube.
-
Application: Apply a small droplet (e.g., 5-10 µL) of the test solution directly onto the wound.
-
Incubation: Keep the plants in a humid environment for 24 hours, then move them back to their original growth conditions.
-
Observation: Observe the leaves for the development of necrotic lesions around the puncture site over 2-5 days. Measure the diameter of the lesions.
Signaling Pathways and Logical Relationships
The precise signaling pathway for this compound-induced phytotoxicity is not fully elucidated. However, based on the known mechanisms of other ophiobolins and general plant stress responses, a putative pathway can be proposed. Ophiobolin A is known to bind to and inhibit calmodulin, a key calcium-binding protein involved in various signaling cascades in plants.[4] While this compound is a less potent inhibitor of calmodulin than Ophiobolin A, it may still exert some of its effects through this pathway or other related calcium signaling pathways.
Below are diagrams illustrating a hypothetical signaling pathway, a generalized experimental workflow, and a troubleshooting decision tree.
Caption: Hypothetical signaling pathway for this compound phytotoxicity.
Caption: General experimental workflow for this compound phytotoxicity assays.
Caption: Troubleshooting workflow for inconsistent this compound phytotoxicity assay results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Phytotoxic effects of 21 plant secondary metabolites on Arabidopsis thaliana germination and root growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Anhydroophiobolin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Anhydroophiobolin A from fungal cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthetic pathway of this promising sesterterpenoid.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is a secondary metabolite primarily produced by filamentous fungi belonging to the genera Bipolaris, Cochliobolus, and Drechslera.[1] Specific species identified as producers include Bipolaris oryzae, Bipolaris sorghicola, and Bipolaris setariae.[2][3][4][5]
Q2: What are the typical yields of this compound in fungal cultures?
A2: The yield of ophiobolins, including this compound, can vary significantly depending on the fungal strain and culture conditions. One study reported a high production of Ophiobolin A at 235 mg/L in a liquid culture of a Bipolaris sp. after 21 days.[6][7] Another study on Bipolaris maydis reported yields of over 70 mg of Ophiobolin A per gram of dried fungal material under white light.[8][9][10] The yield of this compound is often a fraction of the total ophiobolin production.
Q3: What are the known biological activities of this compound?
A3: this compound and related ophiobolins exhibit a range of biological activities, including phytotoxicity, which makes them of interest as potential bioherbicides.[2][3][4] They have also demonstrated cytotoxic effects against various cancer cell lines, indicating potential for anticancer drug development.[6][11]
Q4: How can I quantify the amount of this compound in my culture extract?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A reversed-phase C18 column with a mobile phase gradient of methanol and water (often with a formic acid modifier) is typically used.[12] Detection is usually performed using a UV detector. For accurate quantification, a standard curve should be generated using purified this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | - Inappropriate fungal strain. - Suboptimal culture medium composition. - Incorrect culture conditions (pH, temperature, aeration). - Insufficient incubation time. - Strain degeneration after multiple subcultures. | - Verify the identity and productivity of your fungal strain. - Experiment with different media formulations (see Experimental Protocols ). - Optimize culture parameters such as pH, temperature, and agitation speed. - Perform a time-course experiment to determine the optimal harvest time. - Revive the culture from a cryopreserved stock. |
| Inconsistent yields between batches | - Variation in inoculum size or quality. - Inconsistent media preparation. - Fluctuations in incubator conditions (temperature, agitation). - Contamination of the culture. | - Standardize your inoculum preparation procedure (e.g., spore count). - Ensure accurate measurement and thorough mixing of media components. - Calibrate and monitor your incubator settings regularly. - Practice strict aseptic techniques to prevent contamination. |
| Difficulty in extracting this compound | - Inefficient extraction solvent. - Incomplete cell lysis. - Degradation of the compound during extraction. | - Use an appropriate organic solvent like ethyl acetate for extraction. - If extracting from mycelia, consider homogenization or sonication to disrupt cells. - Perform extraction at a controlled temperature and avoid prolonged exposure to light. |
| Co-elution of this compound with other compounds during HPLC analysis | - Suboptimal HPLC method. - Complex sample matrix. | - Adjust the mobile phase gradient and flow rate to improve separation. - Consider a sample clean-up step (e.g., solid-phase extraction) before HPLC analysis. |
Quantitative Data on Ophiobolin Production
The following tables summarize reported yields of ophiobolins from Bipolaris species to provide a benchmark for production levels. Note that yields are highly strain and condition-dependent.
Table 1: Ophiobolin A Production in Liquid Culture
| Fungal Strain | Medium | Incubation Time (days) | Yield (mg/L) | Reference |
| Bipolaris sp. (endophyte from Datura metel) | Not specified | 21 | 235 | [6][7] |
| Bipolaris oryzae | Potato Dextrose Broth | Not specified | Not specified, but bioactive | [1][11][13] |
Table 2: Influence of Light on Ophiobolin A Production by Bipolaris maydis
| Light Condition | Ophiobolin A Yield (mg/g dried material) | Reference |
| White Light | > 70 | [8][9][10] |
| Dark | ~ 60 | [8][9][10] |
| Blue Light | ~ 20 | [8][9][10] |
| Green Light | < 20 | [8][9][10] |
Experimental Protocols
Protocol 1: Liquid Culture for this compound Production
This protocol is a general guideline for the cultivation of Bipolaris species in liquid medium for the production of this compound.
1. Inoculum Preparation:
-
Grow the Bipolaris strain on Potato Dextrose Agar (PDA) plates at 25-28°C until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Fermentation:
-
Prepare the production medium, for example, Potato Dextrose Broth (PDB).
-
Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask) and autoclave.
-
Inoculate the flasks with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25-28°C for 14-21 days.
3. Extraction and Analysis:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Extract the mycelium by homogenizing in ethyl acetate, filter, and evaporate the solvent.
-
Dissolve the crude extracts in a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 2: Solid-State Fermentation for this compound Production
Solid-state fermentation can sometimes lead to higher yields of secondary metabolites.
1. Substrate Preparation:
-
Use a solid substrate such as rice.
-
Place the rice in Erlenmeyer flasks, add a minimal amount of water (e.g., 1:1.5 w/v rice to water), and autoclave.
2. Inoculation and Incubation:
-
Inoculate the sterile, cooled rice with a spore suspension or mycelial plugs of the Bipolaris strain.
-
Incubate the flasks at 25-28°C in a stationary position for 21-28 days.
3. Extraction:
-
After incubation, dry the fermented rice and grind it into a powder.
-
Extract the powder with ethyl acetate by soaking and shaking for several hours.
-
Filter the extract and evaporate the solvent to obtain the crude extract.
Biosynthetic Pathway and Experimental Workflow
Proposed Biosynthetic Pathway of Ophiobolins
This compound is a sesterterpenoid, synthesized from the precursor geranylfarnesyl pyrophosphate (GFPP). The biosynthesis involves a multi-step enzymatic process. Below is a diagram illustrating the proposed pathway based on studies of ophiobolin biosynthesis in fungi.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Yield Improvement
The following diagram outlines a systematic approach to optimizing the production of this compound.
Caption: Workflow for optimizing this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Influence of light on the biosynthesis of ophiobolin A by Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophiobolin A from Bipolaris oryzae perturbs motility and membrane integrities of porcine sperm and induces cell death on mammalian somatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anhydroophiobolin A Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of Anhydroophiobolin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for complex molecules like this compound?
A1: The most common chemical degradation pathways for complex organic molecules are hydrolysis and oxidation.[1] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air, light, heat, or trace metals.[1] Forced degradation studies are typically conducted under conditions of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress to identify potential degradation products.[2][3]
Q2: How can I identify the structures of unknown degradation products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for determining the molecular weights and fragmentation patterns of degradants.[4][5][6][7][8] For unambiguous structure confirmation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy is often required.[9][10][11][12]
Q3: What are the initial steps for developing a stability-indicating HPLC method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. The development process typically starts with forced degradation studies to generate the potential degradants.[13][14] Subsequently, chromatographic conditions (e.g., column type, mobile phase composition, pH, gradient) are optimized to achieve adequate separation of the API from all degradation products.[15]
Q4: My HPLC baseline is noisy. What are the common causes and solutions?
A4: A noisy baseline in HPLC can stem from several sources, including the column, pump, or detector. Common causes include air bubbles in the mobile phase, detector lamp instability, or contaminated solvents.[14] To troubleshoot, you can start by removing the column and running the mobile phase to see if the noise persists, which would point towards the pump or detector as the source.[14] Ensuring thorough degassing of the mobile phase, using fresh, high-purity solvents, and checking for leaks are crucial first steps.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Causes | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample.- Detector settings are too high.[15] | - Ensure the detector lamp is on.- Check that the pump is on and there is sufficient mobile phase.- Verify the correct sample is being injected and that it has not degraded.- Adjust the detector sensitivity.[15] |
| Variable Retention Times | - Leaks in the HPLC system.- Changes in mobile phase composition.- Air trapped in the pump.- Fluctuations in column temperature. | - Check for any leaks in the system.- Prepare fresh mobile phase and ensure accurate composition.- Purge the pump to remove any trapped air.- Use a column oven to maintain a stable temperature. |
| Peak Tailing | - Column degradation.- Dead volume in the system.- Improper column equilibration. | - Replace the column if it is old or has been subjected to harsh conditions.- Check all fittings and connections for dead volume.- Ensure the column is adequately equilibrated with the mobile phase before injection. |
| High Backpressure | - Clogged column or inlet filter.- Air bubbles in the mobile phase.- Damaged pump seals. | - Reverse flush the column or replace the inlet filter.- Degas the mobile phase thoroughly.- Inspect and replace pump seals if necessary. |
Mass Spectrometry (MS) Analysis Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization of the analyte.- Contamination of the ion source.- Incorrect MS parameters. | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Clean the ion source according to the manufacturer's instructions.- Adjust MS parameters such as collision energy and scan range. |
| Poor Mass Accuracy | - The instrument needs calibration.- Fluctuations in temperature or pressure. | - Calibrate the mass spectrometer using a known standard.- Ensure the laboratory environment is stable. |
| In-source Fragmentation | - High source temperature or voltage.- Labile nature of the analyte. | - Reduce the source temperature and/or voltage.- Use a softer ionization technique if available. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3]
1. Acid and Base Hydrolysis:
-
Procedure: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13]
-
Analysis: Neutralize the samples before injection into the HPLC system.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Conditions: Store the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).[3]
-
Analysis: Analyze the sample directly by HPLC.
3. Photolytic Degradation:
-
Procedure: Expose a solution of this compound (and the solid drug substance) to a light source with a specific output (e.g., ICH option 1 or 2).
-
Conditions: Ensure a controlled temperature and humidity environment.
-
Analysis: Analyze the samples by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid this compound in a temperature-controlled oven.
-
Conditions: Heat at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Analysis: Dissolve the sample in a suitable solvent before HPLC analysis.
Stability-Indicating HPLC Method
This protocol outlines the development of a reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for this compound degradation analysis.
References
- 1. iipseries.org [iipseries.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Analyses of the Enzymatic Degradation End-Products of Diabolican: The Secreted EPS of Vibrio diabolicus CNCM I-1629 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine Degradation Pathway of Mycobacterium aurum MO1: Direct Evidence of Intermediates by In Situ 1H Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to Anhydroophiobolin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Anhydroophiobolin A in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to published data. What are the initial troubleshooting steps?
A1: Several factors could contribute to reduced sensitivity. We recommend the following initial checks:
-
Compound Integrity: Verify the purity and stability of your this compound stock. Degradation can lead to decreased potency. Consider performing a quality control check, such as HPLC-MS.
-
Cell Line Authenticity: Confirm the identity of your cancer cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can exhibit different sensitivity profiles.
-
Mycoplasma Contamination: Test your cell culture for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.
-
Passage Number: Use cell lines within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, including drug resistance.
-
Seeding Density: Ensure consistent cell seeding densities across experiments, as this can influence drug efficacy.
Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cells?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to natural product anticancer agents often involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Target Alteration: As this compound's parent compound, Ophiobolin A, is known to inhibit calmodulin, mutations or alterations in the calmodulin protein or its binding site could potentially confer resistance.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, such as the NF-κB and PI3K/Akt/mTOR pathways, can counteract the cytotoxic effects of this compound.[4][5][6]
-
Alterations in Apoptotic Machinery: Changes in the expression levels of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family proteins) can make cells more resistant to drug-induced cell death.
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, an upregulation of DNA repair mechanisms could contribute to resistance.[7]
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can investigate the involvement of efflux pumps through the following experiments:
-
Co-incubation with Efflux Pump Inhibitors: Treat your resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp). A significant increase in sensitivity to this compound in the presence of the inhibitor suggests the involvement of that specific pump.
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to compare the mRNA and protein levels of common ABC transporters (e.g., MDR1, MRP1, BCRP) between your sensitive and resistant cell lines.[8][9]
-
Rhodamine 123 Efflux Assay: This functional assay measures the activity of P-gp. Cells with high P-gp activity will retain less of the fluorescent substrate rhodamine 123.
Troubleshooting Guides
Problem 1: Cells Develop Resistance After Prolonged Exposure to this compound
This guide provides a workflow to investigate and potentially overcome acquired resistance.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance.
Data Presentation
Table 1: IC50 Values of Adriamycin (ADM) in MCF-7 and MCF-7/ADR Cells with and without Ophiobolin-O
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reversal Fold |
| MCF-7 | ADM | 2.02 ± 0.05 | - | - |
| MCF-7/ADR | ADM | 74.00 ± 0.18 | 37 | - |
| MCF-7/ADR | ADM + 0.1 µM Ophiobolin-O | 6.67 ± 0.98 | - | 11 |
Data adapted from a study on Ophiobolin-O, an analog of this compound, demonstrating its ability to reverse Adriamycin resistance.[2]
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay
This protocol assesses the functional activity of P-glycoprotein (P-gp), a common drug efflux pump.
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor, stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: For inhibitor-treated groups, pre-incubate the cells with verapamil (final concentration, e.g., 10 µM) in complete medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration, e.g., 1 µg/mL) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Efflux Period: Add fresh, pre-warmed complete medium (with or without verapamil for the respective groups) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Cell Harvesting: Wash the cells with ice-cold PBS, detach them using trypsin, and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
Data Analysis: Compare the mean fluorescence intensity (MFI) between sensitive and resistant cells, with and without the P-gp inhibitor. A lower MFI in resistant cells that is increased by the inhibitor indicates P-gp-mediated efflux.
Hypothesized Signaling Pathway in this compound Resistance
Caption: Potential signaling pathways in resistance.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol outlines the steps to analyze the activation state of key survival pathways.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound for various time points. Wash with cold PBS and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the activation status of the signaling pathways between sensitive and resistant cells.
Logical Relationship of Resistance and Counter-Strategies
Caption: Matching resistance to counter-strategies.
References
- 1. Targeting multidrug-resistant ovarian cancer through estrogen receptor α dependent ATP depletion caused by hyperactivation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin-O Reverses Adriamycin Resistance via Cell Cycle Arrest and Apoptosis Sensitization in Adriamycin-Resistant Human Breast Carcinoma (MCF-7/ADR) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of inflammatory signaling pathways by phytochemicals in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Unveiling role of oncogenic signalling pathways in complicating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANLN Directly Interacts with RhoA to Promote Doxorubicin Resistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Anhydroophiobolin A
Welcome to the technical support center for Anhydroophiobolin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of this compound for target cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known target cells?
A1: this compound is a sesterterpenoid fungal metabolite with demonstrated cytotoxic effects against various cancer cell lines.[1] It is a derivative of the more extensively studied Ophiobolin A. Documented target cells with corresponding 50% inhibitory concentrations (IC₅₀) are listed in the table below.
Q2: What is the primary mechanism of action for ophiobolins?
A2: The primary molecular target of the parent compound, Ophiobolin A, is calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[2][3] Ophiobolin A inhibits calmodulin irreversibly, likely through covalent modification.[2] this compound is also an inhibitor of calmodulin, although it is reported to be less potent than Ophiobolin A.[2][3][4] By inhibiting calmodulin, this compound can disrupt downstream signaling pathways that control cell proliferation, migration, and survival.
Q3: How can the selectivity of this compound for cancer cells be enhanced?
A3: Enhancing the selectivity of this compound is crucial to minimize off-target effects on healthy cells. Key strategies include:
-
Prodrug Development: Modifying the structure of this compound to create an inactive prodrug that is selectively activated in the tumor microenvironment. A recent study demonstrated the successful synthesis of Ophiobolin A analogs that are more active under the acidic conditions characteristic of many solid tumors.
-
Targeted Drug Delivery Systems: Encapsulating this compound within nanocarriers, such as liposomes or nanoparticles, that are functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on the surface of cancer cells.
-
Exploiting the Tumor Microenvironment: Designing delivery systems that release this compound in response to specific stimuli within the tumor, such as lower pH or the presence of certain enzymes.
Q4: Which signaling pathways are affected by ophiobolins and are relevant to cancer?
A4: By inhibiting calmodulin, ophiobolins can modulate several cancer-relevant signaling pathways. A related compound, Ophiobolin O, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK.[5] Calmodulin is also known to be upstream of the PI3K/Akt pathway, which is critical for cell survival and proliferation.[1][6] Disruption of these pathways can lead to cancer cell death.
Troubleshooting Guides
Issue 1: Low Cytotoxicity or Inconsistent Results in Cell-Based Assays
-
Possible Cause: Poor solubility of this compound in aqueous cell culture media.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure that the stock solution of this compound is prepared in an appropriate organic solvent, such as DMSO, at a high concentration.
-
Final Solvent Concentration: When diluting the stock solution into the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation: Consider using a formulation aid, such as encapsulation in liposomes or nanoparticles, to improve aqueous solubility and cellular uptake.
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
-
Assay Timing: Determine the optimal treatment duration by performing a time-course experiment.
-
Issue 2: High Cytotoxicity in Control (Non-Target) Cell Lines
-
Possible Cause: Off-target effects due to the inhibition of calmodulin, which is a ubiquitous and essential protein.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response analysis on both target and non-target cell lines to determine the therapeutic window.
-
Selectivity Enhancement Strategies: Implement one of the strategies outlined in FAQ Q3, such as creating pH-sensitive derivatives or using targeted nanocarriers, to increase the concentration of the compound specifically at the tumor site.
-
Combination Therapy: Investigate the synergistic effects of a lower dose of this compound with another anticancer agent that has a different mechanism of action.
-
Issue 3: Development of Cellular Resistance to this compound
-
Possible Cause: Cancer cells may develop resistance through various mechanisms.
-
Troubleshooting Steps:
-
Efflux Pump Inhibition: Investigate if the resistance is mediated by ATP-binding cassette (ABC) transporters that pump the drug out of the cell. Co-treatment with known efflux pump inhibitors can help to clarify this.
-
Target Alteration: While less common for covalent inhibitors, sequence the calmodulin gene in resistant cells to check for mutations that may prevent this compound binding.
-
Bypass Signaling Pathways: Analyze the activation state of alternative survival pathways in resistant cells. It may be necessary to use a combination therapy approach to target these compensatory pathways.
-
Quantitative Data Summary
Table 1: Cytotoxicity (IC₅₀/GI₅₀) of this compound and Related Ophiobolins in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 55.7 | [7] |
| This compound | K562 | Chronic Myelogenous Leukemia | 39.5 | [7] |
| 6-epi-Ophiobolin A | HCT-8 | Colon Adenocarcinoma | 2.09 - 2.71 | [8] |
| 6-epi-Ophiobolin A | Bel-7402 | Liver Cancer | 2.09 - 2.71 | [8] |
| 6-epi-Ophiobolin A | BGC-823 | Gastric Cancer | 2.09 - 2.71 | [8] |
| 6-epi-Ophiobolin A | A2780 | Ovarian Adenocarcinoma | 2.09 - 2.71 | [8] |
| 6-epi-Ophiobolin A | A549 | Lung Adenocarcinoma | 4.5 | [8] |
| Ophiobolin Derivatives (1-9) | HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231 | Colon, Gastric, Lung, Renal, Prostate, Breast | 0.14 - 2.01 | [9] |
Experimental Protocols & Methodologies
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol describes a standard method for encapsulating a hydrophobic compound like this compound into liposomes to improve its solubility and facilitate targeted delivery.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve a lipid mixture (e.g., DSPC and cholesterol in a 7:3 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform).
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 1-2 hours after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the concentration of this compound using HPLC or UV-Vis spectroscopy.
-
Visualizations
Caption: this compound inhibits calmodulin, affecting downstream MAPK and PI3K/Akt pathways.
Caption: Workflow for enhancing the selectivity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to ansamycin antibiotics in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel agent ophiobolin O induces apoptosis and cell cycle arrest of MCF-7 cells through activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+/calmodulin-dependent Protein Kinases in Leukemia Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and storage conditions for Anhydroophiobolin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydroophiobolin A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on information provided by various chemical suppliers.
Storage Conditions Summary
| Form | Temperature | Additional Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from moisture. |
It is also imperative to keep this compound away from direct sunlight and sources of ignition.[1] The compound is stable under these recommended storage conditions.[1]
Q2: Is this compound sensitive to light? What precautions should I take?
A study on the fungus Bipolaris maydis, which produces ophiobolins, demonstrated that exposure to different wavelengths of light affects the production of Ophiobolin A. Specifically, blue and green light had an inhibitory effect on its biosynthesis, suggesting that light can influence the molecule. Therefore, it is recommended to handle this compound with precautions to minimize light exposure.
Precautions for Handling:
-
Work in a subdued light environment: Whenever possible, handle the compound in a room with minimal lighting.
-
Use amber-colored vials: Store solutions of this compound in amber or opaque vials to protect them from light.
-
Wrap containers: For long-term storage or during experiments, wrap containers with aluminum foil to provide an extra layer of protection against light.
-
Avoid prolonged exposure: Minimize the time that the compound, either in solid form or in solution, is exposed to direct light sources.
Q3: I observed unexpected results in my experiment. Could degradation of this compound be a factor?
A3: If you are experiencing inconsistent or unexpected experimental outcomes, degradation of this compound could be a contributing factor. To troubleshoot this, consider the following:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from light.
-
Check Solvent Stability: Ensure the solvent used is appropriate and has not degraded. This compound is soluble in DMF, DMSO, ethanol, and methanol.
-
Consider Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot solutions into smaller, single-use volumes to minimize this.
-
Perform a Quality Control Check: If possible, verify the purity and concentration of your this compound stock solution using an appropriate analytical method, such as HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation due to improper storage (temperature or light exposure). | 1. Review storage and handling procedures. 2. Use a fresh, properly stored aliquot. 3. Perform a quality control check on the compound. |
| Inconsistent results between experiments | - Variable light exposure during experiments. - Degradation of stock solution over time. | 1. Standardize light conditions during experimental setup and execution. 2. Prepare fresh dilutions from a properly stored stock for each experiment. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitate formation in solution | - Poor solubility at the prepared concentration. - Solvent evaporation. | 1. Ensure the concentration is within the solubility limits for the chosen solvent. 2. Gently warm the solution to aid dissolution if appropriate for the solvent. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
General Protocol for a Photostability Study
While specific data for this compound is not available, a general experimental workflow for assessing the photosensitivity of a chemical compound can be adapted from ICH Q1B guidelines.
Caption: A generalized workflow for conducting a photostability study on a chemical compound.
Signaling Pathway
Mechanism of Action via Calmodulin Inhibition
This compound belongs to the ophiobolin class of sesterterpenoids. A primary mechanism of action for the representative compound, Ophiobolin A, is the inhibition of calmodulin.[2][3] Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes by interacting with and modulating the activity of various downstream target proteins. By inhibiting calmodulin, ophiobolins can disrupt these essential signaling pathways.
Caption: Inhibition of the Calmodulin signaling pathway by this compound.
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anhydroophiobolin A vs. Ophiobolin A: A Comparative Analysis of Cytotoxic Activity
A comprehensive review of the cytotoxic profiles of Anhydroophiobolin A and Ophiobolin A, two related fungal metabolites, reveals significant differences in their potency against cancer cell lines. Experimental data consistently demonstrates that Ophiobolin A exhibits substantially higher cytotoxic activity. This guide provides a detailed comparison of their efficacy, supported by experimental data, protocols, and an examination of their underlying mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
Below is a summary of the 50% inhibitory concentration (IC50) values for both compounds against a range of human cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Ophiobolin A (IC50 in µM) |
| Hs683 | Glioma | ~60x higher than Ophiobolin A | 0.48 ± 0.05 |
| U373 | Glioblastoma | ~60x higher than Ophiobolin A | 0.55 ± 0.04 |
| SKMEL-28 | Melanoma | ~60x higher than Ophiobolin A | 0.35 ± 0.03 |
| B16F10 (mouse) | Melanoma | ~60x higher than Ophiobolin A | 0.29 ± 0.02 |
| NCI-H1703 | Lung Squamous Cell Carcinoma | 4.0 (EC50 for anhydro-6-epi-OPA) | 0.54 (EC50) |
| HepG2 | Hepatocellular Carcinoma | 55.7 | - |
| K562 | Chronic Myelogenous Leukemia | 39.5 | - |
Note: Data for this compound is primarily based on its derivative, 3-anhydro-6-epi-ophiobolin A, and presented as a relative potency to Ophiobolin A where specific IC50 values are unavailable. The EC50 values for NCI-H1703 cells represent the half-maximal effective concentration.
Experimental Protocols
The cytotoxic activities of this compound and Ophiobolin A are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or Ophiobolin A. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Affected Signaling Pathways
The pronounced difference in cytotoxic activity between Ophiobolin A and its anhydro derivatives can be attributed to their distinct molecular interactions and effects on cellular signaling pathways.
Ophiobolin A
Ophiobolin A exerts its potent anticancer effects through multiple mechanisms:
-
Calmodulin Inhibition: Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes, including cell proliferation and survival. By inhibiting calmodulin, Ophiobolin A disrupts these essential pathways.
-
Covalent Modification of Phosphatidylethanolamine (PE): A significant mechanism of Ophiobolin A's cytotoxicity involves its covalent binding to phosphatidylethanolamine, a major component of cell membranes. This interaction leads to membrane destabilization and ultimately cell death.
-
Induction of Paraptosis-like Cell Death: In some cancer cells, such as glioblastoma, Ophiobolin A induces a form of non-apoptotic cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolization.
-
Impact on Signaling Pathways: Ophiobolin A has been shown to affect several key signaling pathways that regulate cell growth and survival, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.
This compound
The cytotoxic mechanism of this compound is less well-characterized. However, the structural difference, specifically the absence of a hydroxyl group and the presence of a double bond in the anhydro form, is believed to significantly reduce its reactivity and binding affinity to cellular targets. This structural alteration likely diminishes its ability to effectively inhibit calmodulin and interact with phosphatidylethanolamine, resulting in its significantly lower cytotoxic potency.
One study on a derivative, ophiobolin O, has shown that it can induce apoptosis and cell cycle arrest in breast cancer cells through the activation of MAPK signaling pathways. While this provides a potential avenue for the mechanism of anhydro-ophiobolins, further research is needed to elucidate the specific pathways affected by this compound itself.
Comparative Study of Anhydroophiobolin A and Other Antifungal Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungal metabolite Anhydroophiobolin A with established antifungal agents. This document synthesizes available data on their mechanisms of action, and provides detailed experimental protocols for their evaluation.
This compound is a fungal metabolite belonging to the ophiobolin class of sesterterpenoids. While research has highlighted its cytotoxic effects against various cancer cell lines, its potential as an antifungal agent is an area of growing interest. This guide aims to provide a comparative framework for evaluating this compound against commonly used antifungal drugs.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the antifungal potency of this compound with other agents is challenging due to the limited availability of its Minimum Inhibitory Concentration (MIC) values in publicly accessible literature. The following table presents a comparative summary, including placeholders for this compound to be filled as data becomes available, alongside data for established antifungal drugs.
| Antifungal Agent | Fungal Target | Spectrum of Activity (Typical MIC in µg/mL) | Mechanism of Action | Cytotoxicity (IC50) |
| This compound | Candida albicans | Data not available | Inhibition of Calmodulin | Data not available |
| Aspergillus fumigatus | Data not available | |||
| Fluconazole | Candida albicans | 0.25 - 4 | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | >100 µM (low toxicity) |
| Aspergillus fumigatus | Resistant | |||
| Amphotericin B | Candida albicans | 0.25 - 1 | Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage. | 1-5 µM (high toxicity) |
| Aspergillus fumigatus | 0.5 - 2 | |||
| Caspofungin | Candida albicans | 0.015 - 0.25 | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis. | >100 µM (low toxicity) |
| Aspergillus fumigatus | 0.015 - 0.125 |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (this compound, Fluconazole, etc.)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Drug Dilution: A serial twofold dilution of each antifungal agent is prepared in the microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizations: Workflows and Signaling Pathways
To visually represent the experimental processes and molecular mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative evaluation of antifungal agents.
Caption: Proposed mechanism of action of this compound via calmodulin inhibition.
Mechanism of Action: A Closer Look
This compound: Targeting Calmodulin
The primary mechanism of action for the related compound, Ophiobolin A, is the inhibition of calmodulin, a key calcium-binding protein involved in a multitude of cellular signaling pathways.[1][2][3][4] this compound has been shown to be a less potent inhibitor of calmodulin-activated cyclic nucleotide phosphodiesterase compared to Ophiobolin A.[1] Calmodulin is essential for fungal growth, stress response, and virulence. By inhibiting calmodulin, this compound likely disrupts these critical cellular processes, leading to fungal cell death.
Established Antifungal Agents: Diverse Mechanisms
-
Fluconazole: This widely used azole antifungal inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.
-
Amphotericin B: A polyene macrolide, Amphotericin B directly targets ergosterol in the fungal cell membrane. It binds to ergosterol and forms pores or channels, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
-
Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.
References
Anhydroophiobolin A: A Natural Herbicide Candidate Compared with Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and potentially more sustainable herbicides is a continuous endeavor in agricultural science. Natural products, such as Anhydroophiobolin A, a fungal metabolite, have shown significant phytotoxic effects, positioning them as potential bioherbicides. This guide provides a comparative overview of the herbicidal efficacy of this compound against two widely used commercial herbicides, glyphosate and glufosinate. Due to the nascent stage of research on this compound, direct quantitative comparisons of efficacy (e.g., IC50 values) with commercial herbicides are not yet available in published literature. However, this guide summarizes the existing qualitative data for this compound and contrasts its proposed mechanism of action with the well-established pathways of glyphosate and glufosinate.
Comparative Efficacy
While direct comparative studies are pending, research has demonstrated that this compound is the most phytotoxic compound among a series of related fungal metabolites called ophiobolins.[1] Bioassays on green foxtail (Setaria viridis) have confirmed its potent herbicidal activity.[1]
Table 1: Qualitative Efficacy and Mechanistic Overview
| Feature | This compound | Glyphosate | Glufosinate |
| Source | Fungal Metabolite | Synthetic | Bacterial Metabolite (Phosphinothricin) |
| Reported Efficacy | High phytotoxicity observed in leaf assays on green foxtail. Considered the most active among tested ophiobolins.[1] | Broad-spectrum, systemic herbicide with high efficacy.[2] | Broad-spectrum, contact herbicide with some systemic action.[3] |
| Mode of Action | Proposed to inhibit photosynthesis.[4] | Inhibits the shikimate pathway, blocking aromatic amino acid synthesis.[2][5][6] | Inhibits glutamine synthetase, leading to ammonia accumulation and disruption of photosynthesis.[3][4][7] |
| Target Site | Believed to be within the photosynthetic apparatus. | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][5][6] | Glutamine Synthetase.[3][7] |
Experimental Protocols
The primary methods used to assess the phytotoxicity of this compound are leaf-based assays. These provide a rapid and effective way to screen for herbicidal activity.
Detached Leaf Puncture Assay[8]
This method is utilized to assess the direct phytotoxic effect of a compound on leaf tissue.
-
Plant Preparation: Green foxtail plants are grown to the three-to-four-leaf stage.
-
Leaf Excision: Healthy, mature leaves are detached from the plant.
-
Wounding: Three small, equidistant wounds (approximately 0.5 mm) are made on the leaf surface using a fine needle or capillary tube.
-
Compound Application: A small droplet (e.g., 5 µL) of the test solution containing this compound dissolved in a suitable solvent (e.g., acetone with a surfactant like Tween-80) is applied to each wound.
-
Incubation: The treated leaves are placed in a humid environment (e.g., a petri dish with moist filter paper) and incubated under controlled light and temperature conditions.
-
Observation: The development of necrotic lesions or other signs of phytotoxicity around the puncture sites is observed and measured, typically after 48 hours.
Intact Leaf Assay[8]
This assay evaluates the ability of a compound to penetrate the leaf cuticle and exert its phytotoxic effect without mechanical wounding.
-
Plant Preparation: Green foxtail plants are cultivated to the three-to-four-leaf stage in pots.
-
Compound Application: Micro-liter droplets of the this compound test solution are carefully applied to the surface of intact, attached leaves.
-
Incubation: The treated plants are maintained in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Observation: The leaves are monitored over several days for the appearance of chlorosis, necrosis, or other herbicidal symptoms at the application site.
Signaling Pathways and Mechanisms of Action
The herbicidal activity of this compound and commercial herbicides stems from their ability to disrupt critical biochemical pathways in plants.
This compound: Proposed Inhibition of Photosynthesis
The precise molecular target of this compound is still under investigation, but evidence suggests that it interferes with photosynthesis. This disruption of the plant's energy production process is believed to be the primary cause of its phytotoxic effects.
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate is a systemic herbicide that targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][5][6] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[2][5][6] By inhibiting EPSP synthase, glyphosate depletes the plant of these essential amino acids, leading to a cessation of protein synthesis and ultimately, plant death.[5][6]
Glufosinate: Inhibition of Glutamine Synthetase
Glufosinate is a non-selective, contact herbicide that acts by inhibiting the enzyme glutamine synthetase.[3][7] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic levels of ammonia within the plant cells.[3][7] This ammonia buildup, along with the depletion of glutamine, disrupts photosynthesis and causes rapid cell death.[3][4]
Conclusion
This compound demonstrates significant potential as a natural herbicide. Its potent phytotoxicity, observed in preliminary studies, warrants further investigation to quantify its efficacy against a broad range of weed species and to fully elucidate its mechanism of action. While direct comparative data with commercial herbicides like glyphosate and glufosinate is currently unavailable, the distinct proposed mode of action of this compound—the inhibition of photosynthesis—suggests it could be a valuable tool in weed management, potentially with a different resistance profile compared to existing herbicides. Future research should focus on dose-response studies to determine IC50 values and on identifying the specific molecular target within the photosynthetic pathway to pave the way for its potential development as a commercial bioherbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. Glufosinate - Wikipedia [en.wikipedia.org]
- 4. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sbcpd.org [sbcpd.org]
An In Vitro Comparison of Anhydroophiobolin A and Other Calmodulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Anhydroophiobolin A with other commonly used calmodulin (CaM) inhibitors. The data presented is compiled from various studies to offer a comprehensive overview of their relative potencies and mechanisms of action.
Introduction to Calmodulin and its Inhibitors
Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and ion channels. Consequently, inhibitors of the calmodulin signaling pathway are invaluable tools for dissecting these cellular processes and hold potential as therapeutic agents.
This compound is a derivative of Ophiobolin A, a fungal phytotoxin known to be an irreversible inhibitor of calmodulin.[1] Ophiobolin A exerts its inhibitory effect through the covalent modification of lysine residues on the calmodulin protein.[1] this compound is recognized as a less potent analog of Ophiobolin A.[1] This guide compares the in vitro activity of this compound with other well-characterized calmodulin inhibitors, providing available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Comparison of Calmodulin Inhibitors
The inhibitory potency of various compounds against calmodulin is typically determined using in vitro assays that measure the activity of a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE1), or by direct binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | IC50 Value (µM) | Assay Type | Mechanism of Action |
| This compound | Less potent than Ophiobolin A | Phosphodiesterase Assay | Covalent |
| Ophiobolin A | 0.87 - 3.7 | Phosphodiesterase Assay | Irreversible, Covalent |
| Calmidazolium | 0.15 | Phosphodiesterase Assay | Reversible, Non-covalent |
| W-7 | 28 | Phosphodiesterase Assay | Reversible, Non-covalent |
| Trifluoperazine | 2.2 (ID50) | Catecholamine Release Assay | Reversible, Non-covalent |
Experimental Protocols
Two common in vitro methods for assessing calmodulin inhibition are the Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay and the Fluorescence Polarization (FP) Competition Assay.
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent enzyme, PDE1, which hydrolyzes cyclic adenosine monophosphate (cAMP).
Materials:
-
Bovine brain calmodulin (CaM)
-
Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)
-
cAMP (substrate)
-
5'-Nucleotidase (from snake venom)
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM CaCl2)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of calmodulin, and PDE1.
-
Add varying concentrations of the test inhibitor or vehicle control to the wells of a 96-well plate.
-
Initiate the reaction by adding the substrate, cAMP, to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the PDE1 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase solution. This enzyme converts the AMP produced by PDE1 into adenosine and inorganic phosphate.
-
Incubate the plate at 37°C for a further 10-15 minutes.
-
Terminate the 5'-nucleotidase reaction and develop the color by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled calmodulin-binding probe by a test compound.
Materials:
-
Purified Calmodulin (CaM)
-
Fluorescently labeled calmodulin-binding peptide or small molecule probe (e.g., a fluorescent derivative of a known inhibitor)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Black, low-binding 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of calmodulin and the fluorescent probe in the assay buffer. The concentration of the fluorescent probe should be low (in the low nanomolar range) and the calmodulin concentration should be set to achieve a significant polarization signal upon binding.
-
Add varying concentrations of the unlabeled test inhibitor or vehicle control to the wells of the 384-well plate.
-
Add the calmodulin/fluorescent probe mixture to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The binding of the test compound to calmodulin will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a competitive binding equation.
Visualizing Cellular Interactions and Workflows
To better understand the context of calmodulin inhibition, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Calmodulin signaling pathway overview.
Caption: General experimental workflow for in vitro calmodulin inhibition assays.
References
The Untapped Potential of Anhydroophiobolin A in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anhydroophiobolin A, a derivative of the fungal sesterterpenoid Ophiobolin A, has emerged as a compound of interest in oncology research. While direct studies on its synergistic effects with other anticancer agents are currently limited, the known anticancer properties of its parent compound, Ophiobolin A, suggest a strong potential for combination therapies. This guide provides an overview of the anticipated synergistic potential of this compound, details the established methodologies for evaluating such interactions, and presents a hypothetical framework for comparing its efficacy in combination with a standard chemotherapeutic agent.
Unveiling the Anticancer Potential of this compound
Ophiobolin A has demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional drugs like cisplatin and doxorubicin.[1] Its mechanism of action is multifaceted, involving the covalent modification of phosphatidylethanolamine in cell membranes, leading to membrane destabilization, and the targeting of mitochondrial Complex IV, which results in metabolic collapse and cell death.[2][3] A key characteristic of Ophiobolin A is that it is not a substrate for multidrug resistance (MDR)-related efflux pumps, suggesting it may circumvent common mechanisms of chemoresistance.[1] This inherent ability to overcome resistance provides a strong rationale for investigating its synergistic effects with other anticancer drugs that are often limited by MDR.
Evaluating Synergistic Effects: Methodologies and Experimental Design
The cornerstone of assessing drug interactions is to determine whether their combined effect is synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum). The following experimental protocols are standard in the field for quantifying these interactions.
Experimental Protocol: Combination Cytotoxicity Assay using the MTT Method
This protocol outlines the determination of cell viability following treatment with single agents and their combinations.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Preparation: this compound and a partner anticancer drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Drug Treatment: Cells are treated with:
-
This compound alone at various concentrations.
-
The partner anticancer drug alone at various concentrations.
-
Combinations of this compound and the partner drug at constant or non-constant ratios.
-
Vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Assay:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is determined from the dose-response curves.
Quantitative Analysis of Synergy: The Chou-Talalay Method
The Combination Index (CI) is a widely accepted quantitative measure of drug synergy based on the median-effect principle developed by Chou and Talalay.[4][5]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
The CI is calculated using software such as CompuSyn, based on the dose-response data obtained from the cytotoxicity assays. The Dose Reduction Index (DRI) is also calculated to quantify the extent to which the dose of one drug can be reduced in a synergistic combination to achieve the same effect as the drug alone.
Hypothetical Comparison Guide: this compound and Doxorubicin in Breast Cancer
The following section presents a hypothetical comparison guide to illustrate how the synergistic effects of this compound and Doxorubicin on a breast cancer cell line (e.g., MCF-7) would be presented. It is crucial to note that the following data and pathway are illustrative and not based on published experimental results for this compound.
Quantitative Data Summary
This table summarizes the hypothetical IC50 values and Combination Index (CI) for this compound and Doxorubicin, alone and in combination, against MCF-7 breast cancer cells.
| Treatment | IC50 (µM) | Combination Index (CI) at IC50 | Dose Reduction Index (DRI) |
| This compound | 2.5 | - | - |
| Doxorubicin | 1.0 | - | - |
| Combination (1:1 ratio) | A: 0.5, Dox: 0.5 | 0.45 (Synergism) | A: 5.0, Dox: 2.0 |
A CI value significantly less than 1 suggests a strong synergistic interaction between this compound and Doxorubicin.
Illustrative Signaling Pathway and Experimental Workflow
The diagrams below, generated using the DOT language, visualize a potential mechanism of synergistic action and the experimental workflow for its evaluation.
Caption: Hypothetical synergistic mechanism of this compound and Doxorubicin.
Caption: Workflow for assessing synergistic cytotoxicity.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with other anticancer drugs is yet to be established, the preclinical data on its parent compound, Ophiobolin A, provides a compelling rationale for such investigations. The unique mechanism of action and its ability to circumvent common drug resistance mechanisms position this compound as a promising candidate for combination therapies. Future studies employing the standardized methodologies outlined in this guide are essential to unlock the full therapeutic potential of this natural product derivative in the fight against cancer. The hypothetical framework presented here serves as a template for the rigorous evaluation and clear presentation of such future findings.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis: Anhydroophiobolin A vs. HDAC Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Anhydroophiobolin A and a representative Histone Deacetylase (HDAC) inhibitor, Vorinostat. Due to the limited availability of public gene expression data for this compound, this comparison is based on its known mechanism of action as a calmodulin inhibitor, contrasted with the well-documented effects of Vorinostat.
Introduction to this compound
This compound is a natural sesterterpenoid and a derivative of Ophiobolin A, known for its wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Its primary mode of action is the inhibition of calmodulin, a ubiquitous calcium-binding protein that acts as a key transducer in calcium signaling pathways. By inhibiting calmodulin, this compound is expected to disrupt numerous downstream cellular processes, including gene expression programs that regulate cell cycle, apoptosis, and proliferation.
Comparative Framework: this compound vs. Vorinostat (an HDAC Inhibitor)
For a meaningful comparison, we contrast the anticipated effects of this compound with those of Vorinostat (Suberoylanilide Hydroxamic Acid), an FDA-approved HDAC inhibitor. While both compounds can induce cell cycle arrest and apoptosis in cancer cells, they do so through distinct mechanisms, leading to different gene expression signatures.
-
This compound: Acts on the calmodulin/calcium signaling pathway, affecting the activity of downstream transcription factors.
-
Vorinostat: Inhibits histone deacetylases, leading to histone hyperacetylation, a more open chromatin structure, and altered transcription of a wide array of genes.[1]
Hypothetical and Observed Gene Expression Changes
The following table summarizes the hypothesized gene expression changes following this compound treatment, based on its calmodulin-inhibitory function, and the observed changes following treatment with the HDAC inhibitor Vorinostat in cancer cell lines.
| Biological Process | Gene Target Examples | Expected Effect of this compound (via Calmodulin Inhibition) | Observed Effect of Vorinostat (HDAC Inhibitor) |
| Cell Cycle Regulation | CDKN1A (p21), Cyclin D1 (CCND1) | Down-regulation of proliferation-promoting genes like CCND1. Potential indirect effects on p21. | Strong up-regulation of CDKN1A (p21), leading to cell cycle arrest.[1] |
| Apoptosis | BCL2 family (e.g., BCL2, BAX), Caspases | Modulation of apoptosis-related genes, potentially leading to non-apoptotic cell death (paraptosis) as seen with Ophiobolin A. | Up-regulation of pro-apoptotic genes (e.g., BAX) and down-regulation of anti-apoptotic genes (e.g., BCL2). |
| Signal Transduction | Calmodulin-dependent kinases (CaMKs), NFAT target genes | Down-regulation of genes downstream of CaMKs and NFAT signaling. | Affects multiple signaling pathways through altered acetylation of non-histone proteins. |
| Inflammation | NF-κB target genes | Inhibition of Ca2+/calmodulin-dependent activation of NF-κB, leading to down-regulation of its target genes. | Can have both pro- and anti-inflammatory effects by modulating NF-κB activity through acetylation. |
| Angiogenesis | VEGF | Potential down-regulation through inhibition of signaling pathways that promote its expression. | Down-regulation of pro-angiogenic factors like VEGF. |
Experimental Protocols
Gene Expression Analysis by RNA Sequencing (RNA-Seq)
This protocol outlines a general workflow for analyzing differential gene expression in a cancer cell line (e.g., a human glioblastoma cell line, given the known activity of the related compound Ophiobolin A) after treatment with this compound or a comparative compound.
-
Cell Culture and Treatment:
-
Culture human glioblastoma cells (e.g., U87 MG) in appropriate media and conditions.
-
Treat cells with this compound (experimental), Vorinostat (positive control), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours). Use multiple biological replicates for each condition.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages like DESeq2 or edgeR to identify differentially expressed genes between the treatment and control groups. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and functions enriched in the list of differentially expressed genes.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits Calmodulin, disrupting downstream signaling to transcription factors.
Caption: A typical workflow for comparative gene expression analysis using RNA sequencing.
References
Safety Operating Guide
Navigating the Safe Disposal of Anhydroophiobolin A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Anhydroophiobolin A, a fungal metabolite, requires specific disposal procedures due to its inherent hazards. This guide provides essential, step-by-step instructions for its safe disposal, aligning with established safety protocols.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment.[1] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[1] This ensures that the compound is managed in a way that neutralizes its hazards and prevents environmental contamination.
1. Containment of Waste:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected in a designated hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
2. Handling Spills:
-
In the event of a spill, prevent further leakage or spillage.[1]
-
Absorb liquid solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material into the designated hazardous waste container, avoiding dust generation.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
All spill cleanup materials must be disposed of as hazardous waste.[1]
3. Final Disposal:
-
The sealed and labeled hazardous waste container must be transferred to an approved and licensed hazardous waste disposal facility.[1]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
It is crucial to avoid disposing of this compound down the drain or in the regular trash, as this can lead to significant environmental harm.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
